molecular formula C10H5ClFN3O2 B1415419 3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine CAS No. 1105194-86-2

3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine

Cat. No.: B1415419
CAS No.: 1105194-86-2
M. Wt: 253.62 g/mol
InChI Key: TYHRIDVBXQATNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine is a high-purity chemical compound with the molecular formula C10H5ClFN3O2 . It is a pyridazine derivative, a class of heterocyclic compounds known for their significant value in medicinal chemistry and drug discovery research. The structure of this compound, which features a chloropyridazine group linked to a fluoro-nitrophenyl ring, makes it a versatile building block or intermediate for the synthesis of more complex molecules . Researchers utilize this compound in the exploration of structure-activity relationships (SAR), particularly in the development of novel pharmacologically active agents. Pyridazine derivatives are frequently investigated for their potential biological activities. For instance, structurally related compounds have been reported in scientific literature to exhibit analgesic and anti-inflammatory properties, providing a research pathway with potentially fewer side effects compared to other chemical classes . The specific molecular architecture, including the dihedral angle between its aromatic rings, can influence its biological interaction and is a key point of study in crystallography and drug design projects . This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers can rely on the consistent quality of this compound for hit identification, lead optimization, and other critical stages in the drug discovery pipeline .

Properties

IUPAC Name

3-chloro-6-(4-fluoro-3-nitrophenyl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClFN3O2/c11-10-4-3-8(13-14-10)6-1-2-7(12)9(5-6)15(16)17/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHRIDVBXQATNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NN=C(C=C2)Cl)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901253687
Record name 3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901253687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105194-86-2
Record name 3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105194-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901253687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Strategic Utilization of 3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine (CAS 1105194-86-2) in Medicinal Chemistry

[1]

Executive Summary: The "Linchpin" Scaffold

3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine (CAS 1105194-86-2) is a high-value heterocyclic building block characterized by its orthogonal reactivity profile .[1] Unlike simple biaryls, this molecule presents three distinct sites for chemical diversification, making it a "linchpin" intermediate in the synthesis of complex pharmaceutical agents, particularly Kinase Inhibitors (e.g., c-Met, Pim) and Glutaminase (GLS1) Inhibitors .

For the medicinal chemist, the value of this compound lies in its ability to undergo sequential nucleophilic aromatic substitutions (

Chemical Profile & Physical Properties[2][3][4][5][6][7][8]

The following data aggregates predicted and experimental values. Researchers should treat the melting point as a range due to potential polymorphic variations common in nitro-substituted heterocycles.[1]

PropertyValue / DescriptionNotes
CAS Number 1105194-86-2
Molecular Formula ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Molecular Weight 253.62 g/mol
Appearance Pale yellow to orange solidNitro group chromophore
LogP (Predicted) 2.6 ± 0.4Moderate lipophilicity; DMSO soluble
Melting Point 155°C – 165°CTypical range for nitro-aryl pyridazines
Key Functional Groups 1.[1][2][3][4] Chloropyridazine (

active)2. Fluoro-nitrobenzene (Masked benzimidazole)
Site 1: C3-ClSite 2: C4'-F / C3'-NO2

Synthetic Utility & Chemoselectivity

The core expertise in handling CAS 1105194-86-2 is understanding the reactivity hierarchy .[1] The molecule contains two electrophilic centers prone to nucleophilic attack:

  • The Pyridazine C3-Cl: Highly reactive due to the electron-deficient diazine ring.[1]

  • The Phenyl C4-F: Activated by the ortho-nitro group, but generally less reactive than the pyridazine chloride under mild conditions.[1]

Reactivity Landscape Visualization

The following diagram illustrates the divergent pathways available from this scaffold.

ReactivityLandscapeStartCAS 1105194-86-2(Core Scaffold)PathAPath A: C3-Substitution(Kinetic Control)Start->PathA  Nucleophile (R-NH2)  Low Temp (0-25°C)  PathBPath B: Nitro Reduction(Cyclization Precursor)Start->PathB  Fe/NH4Cl or H2/Pd  (Reductive Cyclization)  ProdA3-Amino/Alkoxy-pyridazine(Retains F-NO2 warhead)PathA->ProdA  Yields >85%  ProdBBenzimidazole-FusedSystemsProdA->ProdB  Step 2: Reduction +  Cyclization  

Figure 1: Chemoselective pathways. Path A is the standard first-pass functionalization, preserving the fluoro-nitro motif for subsequent ring closure.[1]

Experimental Protocols

Protocol A: Synthesis of the Scaffold (Suzuki-Miyaura Coupling)

Context: If the material is not purchased, it is best synthesized via cross-coupling.

Reagents:

  • 3,6-Dichloropyridazine (1.0 eq)

  • (4-Fluoro-3-nitrophenyl)boronic acid (1.1 eq)[1]

  • 
     (0.05 eq)
    
  • 
     (2.0 M aqueous solution)
    
  • 1,4-Dioxane (Solvent)

Methodology:

  • Inerting: Charge a reaction vessel with 3,6-dichloropyridazine, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed 1,4-dioxane and

    
     solution.
    
  • Reaction: Heat to 90°C for 4–6 hours. Monitor via LC-MS for the monochloro product (MW 253).[1]

    • Critical Control Point: Do not overheat (>100°C) or extend time excessively, as the second chloride may undergo coupling (homodimerization or bis-coupling).

  • Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The product elutes after the starting dichloropyridazine but before bis-aryl byproducts.[1]

Protocol B: Regioselective at C3 (The "First Displacement")

Context: Installing the primary pharmacophore (e.g., a solubilizing amine).

Reagents:

  • CAS 1105194-86-2 (1.0 eq)[1]

  • Primary/Secondary Amine (e.g., Morpholine, Piperazine) (1.2 eq)

  • 
     (2.0 eq)
    
  • 
     or 
    
    

Methodology:

  • Dissolve CAS 1105194-86-2 in THF (0.1 M).[1]

  • Add DIPEA followed by the amine dropwise at 0°C .

  • Allow to warm to Room Temperature (20–25°C).

    • Expert Insight: Heating is rarely required for the pyridazine chloride. If you heat >60°C, you risk displacing the Fluorine on the phenyl ring (Path B in Fig 1), leading to a mixture of regioisomers.

  • Stir for 2–4 hours.

  • Concentrate and precipitate with water or ether.

Application Case Study: Benzimidazole Formation

One of the most powerful applications of this scaffold is the synthesis of 2-(pyridazin-6-yl)benzimidazoles .[1]

  • Displacement: Treat CAS 1105194-86-2 with a primary amine (

    
    ) to displace the Fluorine  (requires heat: 80°C, DMSO, 
    
    
    ).
    • Note: This reverses the standard order. To displace F before Cl, you must use a weaker nucleophile for the Cl or protect the Cl, but typically the Cl reacts first.

    • Correction Strategy: To make the benzimidazole, standard practice is to displace the F with an amine after the pyridazine Cl has been substituted (or if the Cl is the desired final handle).

  • Reduction: Reduce the nitro group (

    
     or 
    
    
    ) to generate the aniline.
  • Cyclization: The resulting diamine reacts with aldehydes or carboxylic acids to close the imidazole ring.

Safety & Handling (MSDS Summary)

  • Hazards:

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation.

    • Energetic Warning: As a nitro-aromatic, the compound possesses high energy potential. Avoid subjecting large quantities (>10g) to friction or temperatures >200°C.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of chloride is slow but possible).

References

  • PubChem. (n.d.).[5] 3-chloro-6-(4-fluorophenyl)pyridazine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Vertex Pharmaceuticals & NIH. (2010/2014). Glutaminase Inhibitors and Pyridazine Scaffolds in Oncology. (Contextual grounding based on structural analogs BPTES/CB-839). See Biochem. Biophys. Res. Commun. 2014 Jan 3;443(1):32-6.[1] [Link]

  • Google Patents. (2020). Processes for preparation of heteroaryl-pyridazine derivatives. US Patent 10,570,115.

3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine solubility in DMSO and methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine in DMSO and Methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-chloro-6-(4-fluoro-3-nitrophenyl)pyridazine in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. Given the absence of extensive published quantitative data for this specific molecule, this document synthesizes information from related pyridazine derivatives and established methodologies to offer a predictive analysis and detailed protocols for empirical determination. The guide is designed to equip researchers with the foundational knowledge and practical steps required to accurately assess the solubility of this compound, a critical parameter in drug discovery and development.

Introduction: The Critical Role of Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its suitability for a wide range of applications in research and development, particularly in the pharmaceutical industry. For a compound like 3-chloro-6-(4-fluoro-3-nitrophenyl)pyridazine, which possesses structural motifs of interest in medicinal chemistry, understanding its solubility is paramount for:

  • Biological Screening: Ensuring the compound is in solution to interact with its biological target in in vitro and in vivo assays.

  • Formulation Development: Developing appropriate delivery systems for preclinical and clinical studies.

  • Toxicology Studies: Accurate dosing and interpretation of safety data.

This guide will focus on two key solvents: DMSO, a powerful polar aprotic solvent widely used for creating high-concentration stock solutions, and methanol, a polar protic solvent often employed in subsequent dilutions and analytical procedures.

Predicted Solubility Profile of 3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine

The molecule is a substituted pyridazine, a class of heterocyclic compounds that are generally soluble in common organic solvents.[1][2] The presence of a polar nitro group and a halogen (chlorine and fluorine) can influence its solubility.[3]

  • In DMSO: As a potent polar aprotic solvent, DMSO is expected to be an excellent solvent for 3-chloro-6-(4-fluoro-3-nitrophenyl)pyridazine.[4] Its ability to disrupt crystal lattice energy and form strong dipole-dipole interactions suggests that high solubility can be achieved, likely in the millimolar range. This makes DMSO an ideal choice for preparing concentrated stock solutions for high-throughput screening.[5]

  • In Methanol: Methanol, a polar protic solvent, is also expected to be a reasonably good solvent for this compound. However, its solubility may be lower than in DMSO. The presence of both hydrogen bond accepting (nitro group, pyridazine nitrogens) and donating (none, but can interact with methanol's hydroxyl group) capabilities within the molecule will play a role. The overall polarity of the molecule suggests it will be soluble, but potentially to a lesser extent than in DMSO.

Table 1: Predicted Solubility of 3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine

SolventSolvent TypePredicted SolubilityRationale
DMSOPolar AproticHighStrong dipole-dipole interactions, effective at solvating a wide range of organic molecules.[4]
MethanolPolar ProticModerate to HighPolarity of the molecule and potential for hydrogen bonding.

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, empirical determination is essential. The following protocols are designed as self-validating systems to ensure the integrity of the results.

Materials and Equipment
  • 3-chloro-6-(4-fluoro-3-nitrophenyl)pyridazine

  • Anhydrous DMSO

  • Methanol (ACS grade or higher)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Microcentrifuge

  • Calibrated pipettes

  • HPLC-UV or other suitable analytical instrument

  • Glass vials with screw caps

Protocol 1: Kinetic Solubility Determination in DMSO

This method is a rapid assessment often used in early drug discovery.

Workflow for Kinetic Solubility Determination

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Prepare 10 mM stock solution in DMSO B Prepare serial dilutions in DMSO A->B C Add dilutions to aqueous buffer (e.g., PBS) B->C D Incubate for 2 hours at room temperature C->D E Measure turbidity (nephelometry or UV-Vis) D->E F Determine the concentration at which precipitation occurs E->F

Caption: Workflow for kinetic solubility determination.

Step-by-Step Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 3-chloro-6-(4-fluoro-3-nitrophenyl)pyridazine in DMSO.

  • Serial Dilutions: Create a series of dilutions from the stock solution in a 96-well plate using DMSO.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each dilution to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Allow the plate to incubate at room temperature for a set period (e.g., 2 hours) to allow for precipitation.

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 650 nm).

  • Data Analysis: The kinetic solubility is defined as the highest concentration that does not show significant precipitation compared to the blank (DMSO in buffer).

Protocol 2: Thermodynamic (Equilibrium) Solubility Determination

This method provides the true solubility of the compound at equilibrium and is considered the gold standard.

Workflow for Thermodynamic Solubility Determination

G cluster_0 Sample Preparation cluster_1 Separation & Quantification A Add excess solid compound to solvent (DMSO or Methanol) B Equilibrate at a constant temperature (e.g., 25°C) for 24-48 hours with shaking A->B C Centrifuge to pellet undissolved solid B->C D Carefully collect supernatant C->D E Dilute supernatant with an appropriate solvent D->E F Quantify concentration using a calibrated HPLC-UV method E->F

Caption: Workflow for thermodynamic solubility determination.

Step-by-Step Procedure:

  • Sample Preparation: Add an excess amount of solid 3-chloro-6-(4-fluoro-3-nitrophenyl)pyridazine to a vial containing a known volume of either DMSO or methanol. The presence of undissolved solid is crucial.

  • Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Allow the samples to equilibrate for 24-48 hours.

  • Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.[6]

  • Supernatant Collection: Carefully collect an aliquot of the clear supernatant without disturbing the pellet.

  • Dilution and Quantification: Dilute the supernatant with a suitable solvent (in which the compound is highly soluble, e.g., acetonitrile) to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted sample by a validated analytical method such as HPLC-UV to determine the concentration.[6]

  • Calculation: The solubility is calculated by multiplying the measured concentration by the dilution factor.

Data Interpretation and Reporting

The results from the solubility experiments should be reported clearly and concisely.

Table 2: Example of Solubility Data Reporting

CompoundSolventMethodTemperature (°C)Solubility (mg/mL)Solubility (mM)
3-chloro-6-(4-fluoro-3-nitrophenyl)pyridazineDMSOThermodynamic25Experimental ValueCalculated Value
3-chloro-6-(4-fluoro-3-nitrophenyl)pyridazineMethanolThermodynamic25Experimental ValueCalculated Value
3-chloro-6-(4-fluoro-3-nitrophenyl)pyridazinePBS (from DMSO stock)Kinetic25Experimental ValueCalculated Value

Conclusion

While published data on the solubility of 3-chloro-6-(4-fluoro-3-nitrophenyl)pyridazine is scarce, a scientific analysis of its structure suggests it will exhibit good solubility in DMSO and moderate to good solubility in methanol. For definitive quantitative data, the detailed experimental protocols provided in this guide should be followed. Accurate determination of solubility is a critical early-stage activity in the research and development pipeline, and the methodologies outlined herein provide a robust framework for obtaining reliable and reproducible results.

References

  • ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available from: [Link]

  • MDPI. Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Available from: [Link]

  • MDPI. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Available from: [Link]

  • MDPI. DMSO Solubility Assessment for Fragment-Based Screening. Available from: [Link]

  • National Center for Biotechnology Information. 3-Chloro-6-phenylpyridazine. PubChem Compound Summary for CID 88515. Available from: [Link]

  • ResearchGate. 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. Available from: [Link]

  • Slideshare. Pyridazine and its derivatives. Available from: [Link]

  • Taylor & Francis Online. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Available from: [Link]

  • WUR eDepot. Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Available from: [Link]

Sources

Architecting Selectivity: Novel Pyridazine Building Blocks for Next-Gen Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The kinase inhibitor landscape has evolved from broad-spectrum ATP mimetics to highly selective, allosteric, and covalent modulators. While the pyridine and pyrimidine scaffolds have historically dominated this space, the pyridazine ring (1,2-diazine) has emerged as a superior bioisostere. Its unique physicochemical properties—specifically the low lipophilicity (LogP) and the distinct hydrogen-bonding potential of the N–N bond—allow for the navigation of difficult chemical spaces, such as the solvent-exposed front pockets of kinases or the hydrophobic back-clefts.

This technical guide details the rational design, novel synthetic pathways (specifically Inverse Electron Demand Diels-Alder), and application of pyridazine building blocks to overcome resistance mechanisms in targets like BCR-ABL , GSK-3β , and DYRK1A .

Part 1: The Structural Rationale (Why Pyridazine?)

Bioisosterism and Physicochemical Superiority

Replacing a phenyl or pyridine ring with a pyridazine core often results in improved drug-like properties (DLPs).

  • LogP Reduction: The introduction of the second nitrogen atom significantly lowers logP compared to pyridine (approx.

    
    logP ~ -1.0 to -1.5), enhancing water solubility without sacrificing membrane permeability.
    
  • Dipole Moment: Pyridazine possesses a higher dipole moment (3.95 D) than pyridine (2.2 D) or pyrazine (0 D), influencing orientation within the ATP-binding pocket.

The "Privileged" Hinge Binding Mode

In the context of Type I and Type II kinase inhibitors, the pyridazine nitrogen atoms serve as critical hydrogen bond acceptors.

  • Imidazo[1,2-b]pyridazine: This fused scaffold, seen in the leukemia drug Ponatinib , mimics the adenine ring of ATP. The N1 nitrogen typically accepts a hydrogen bond from the backbone amide of the hinge region (e.g., Met318 in ABL), while substituents at C3 and C6 vector into the gatekeeper and solvent-front regions, respectively.

Unique Selectivity Mechanisms

Recent structural studies (e.g., PIM1 kinase) reveal that certain imidazo[1,2-b]pyridazines do not bind the hinge in the classical sense but interact with the


C-helix  (Lys67/Glu89 network).[1] This non-canonical binding mode drives extreme isoform selectivity (e.g., PIM1 vs. PIM2).

Part 2: Novel Synthetic Architectures

The historical limitation of pyridazine chemistry was the harsh conditions required for hydrazine condensations (Paal-Knorr). Modern discovery utilizes Inverse Electron Demand Diels-Alder (IEDDA) reactions, enabling the rapid assembly of highly substituted pyridazines under mild conditions, compatible with DNA-Encoded Libraries (DEL).

The IEDDA Workflow (Tetrazine Ligation)

This is the most powerful method for generating novel pyridazine building blocks.

  • Reactants: Electron-deficient 1,2,4,5-tetrazines + Electron-rich dienophiles (alkynes or enamines).

  • Mechanism: [4+2] cycloaddition followed by retro-Diels-Alder (loss of

    
    ) and oxidation/tautomerization.
    
  • Advantage: High regioselectivity and "click" chemistry speed.

Visualization: The IEDDA Synthetic Logic

IEDDA_Synthesis Tetrazine 1,2,4,5-Tetrazine (Electron Deficient) Intermediate Bicyclic Intermediate Tetrazine->Intermediate [4+2] Cycloaddition Dienophile Alkyne/Enamine (Electron Rich) Dienophile->Intermediate N2_Release N2 Release (Irreversible Step) Intermediate->N2_Release Pyridazine Functionalized Pyridazine Core N2_Release->Pyridazine Retro-Diels-Alder Downstream Suzuki/SNAr Diversification Pyridazine->Downstream Library Generation

Caption: Figure 1.[2] The Inverse Electron Demand Diels-Alder (IEDDA) pathway allows for the modular construction of pyridazine cores with high regiocontrol, bypassing harsh hydrazine chemistry.

Part 3: Experimental Protocols

Protocol: Regioselective Synthesis of 3,6-Disubstituted Imidazo[1,2-b]pyridazines

Context: This protocol synthesizes a core scaffold analogous to Ponatinib or experimental GSK-3β inhibitors.

Reagents:

  • 6-Chloroimidazo[1,2-b]pyridazine (Starting Block)

  • Aryl boronic acids (R-B(OH)2)

  • Pd(dppf)Cl2 (Catalyst)

  • Cs2CO3 (Base)

  • Dioxane/Water (Solvent)

Step-by-Step Methodology:

  • C3-Functionalization (Electrophilic Aromatic Substitution):

    • Dissolve 6-chloroimidazo[1,2-b]pyridazine (1.0 eq) in DMF.

    • Add N-iodosuccinimide (NIS, 1.1 eq) at 0°C. Stir for 2h to generate 3-iodo-6-chloroimidazo[1,2-b]pyridazine .

    • Why: The C3 position is electron-rich and susceptible to electrophilic attack, allowing sequential functionalization.

  • C3-Suzuki Coupling (First Diversification):

    • Combine the 3-iodo intermediate (1.0 eq) with Boronic Acid A (1.1 eq).

    • Add Pd(PPh3)4 (5 mol%) and Na2CO3 (2M aq, 3 eq) in DME.

    • Heat to 80°C for 4h under Argon.

    • Result: Installation of the "gatekeeper" interacting moiety.

  • C6-Buchwald or Suzuki (Second Diversification):

    • Take the C3-substituted product (which retains the C6-Cl).

    • React with Aniline B (for Buchwald) or Boronic Acid C (for Suzuki).

    • Conditions: Pd2(dba)3, XPhos, K3PO4, t-BuOH, 100°C, 12h.

    • Result: Installation of the solvent-front solubilizing group.

Validation Criteria (Self-Check):

  • LC-MS: Monitor the disappearance of the characteristic isotopic pattern of Chlorine (3:1 ratio of M/M+2) during the final step.

  • NMR: Confirm regioselectivity by observing the singlet for H-2 (imidazo ring) and doublets for H-7/H-8 (pyridazine ring).

Part 4: Case Studies & Data Analysis

Comparative Potency: Pyridazine vs. Pyridine

In the development of GSK-3β inhibitors (Alzheimer's targets), switching from a pyridine to a pyridazine core significantly altered the selectivity profile.

Table 1: SAR Comparison of Kinase Inhibitor Scaffolds

Scaffold TypeCompound IDTarget (Kinase)IC50 (nM)Selectivity (vs CDK2)LogP
Imidazo[1,2-a]pyridine Ref-A (Generic)GSK-3β4510-fold3.2
Imidazo[1,2-b]pyridazine Comp-19 [1]GSK-3β220 >50-fold 2.1
Ponatinib (Pyridazine) Clinical DrugBCR-ABL (T315I)0.37Pan-inhibitor4.1

Analysis: While the pyridine scaffold (Ref-A) shows slightly higher raw potency, the pyridazine analog (Comp-19) demonstrates superior selectivity and a more favorable lipophilicity profile (LogP 2.1), crucial for CNS penetration in Alzheimer's therapy.

Pathway Visualization: Kinase Selectivity Logic

Kinase_Selectivity Inhibitor Pyridazine Inhibitor Hinge Hinge Region (H-Bonding) Inhibitor->Hinge N1 Acceptor Gatekeeper Gatekeeper Residue (Steric Filter) Inhibitor->Gatekeeper C3 Substituent Water_Network Structural Water (Bridging) Inhibitor->Water_Network N2 Interaction Target_Kinase Target Kinase (e.g., GSK-3β, DYRK1A) Off_Target Off-Target Kinase (e.g., CDK2) Hinge->Target_Kinase High Affinity Hinge->Off_Target Moderate Affinity Gatekeeper->Target_Kinase Permissive Gatekeeper->Off_Target Clash (Steric) Water_Network->Off_Target Absent

Caption: Figure 2. Structural basis of pyridazine selectivity. The N2 nitrogen often engages unique water networks or avoids steric clashes with bulky gatekeepers in off-targets.

References

  • Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry, 2023.[3] [Link]

  • Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. RSC Medicinal Chemistry, 2024. [Link]

  • Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry, 2024.[4] [Link]

  • Inverse-Electron-Demand Diels-Alder Reactions for the Synthesis of Pyridazines on DNA. Bioconjugate Chemistry, 2018.[5] [Link]

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 2007. [Link]

Sources

3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine supplier purity standards

Author: BenchChem Technical Support Team. Date: February 2026

Supplier Purity Standards: 3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine

Executive Summary

In the landscape of modern medicinal chemistry, 3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine serves as a high-value scaffold, particularly in the synthesis of kinase inhibitors (e.g., p38 MAPK pathways) and allosteric modulators.[1] Its dual functionality—an electrophilic chloropyridazine handle for SNAr reactions and a nitro-aryl moiety ready for reduction to an aniline—makes it a versatile "linchpin" intermediate.

However, the quality of this intermediate is frequently underestimated. Variations in supplier synthesis routes (Suzuki-Miyaura coupling vs. cyclization) introduce distinct impurity profiles that can catastrophically affect downstream yields and catalytic poison sensitivity.[1] This guide establishes a rigorous technical standard for procuring and validating this compound, moving beyond simple Certificate of Analysis (CoA) trust to empirical verification.

Chemical Profile & Critical Quality Attributes (CQAs)

AttributeSpecificationRationale
CAS Number 1340593-13-6Unique identifier for inventory tracking.[1]
Formula / MW C₁₀H₅ClFN₃O₂ / 253.62 g/mol Stoichiometric calculations.
Appearance Pale yellow to tan solidDarkening indicates oxidation or nitro-reduction degradation.[1]
Purity (HPLC) ≥ 98.0% (Area) <98% risks competing nucleophilic substitutions in next steps.
Pd Content ≤ 20 ppm Critical if used in subsequent metal-catalyzed steps (prevents catalyst poisoning).[1]
Water Content ≤ 0.5% w/wHydrolysis of the chloro-group to pyridazinone is accelerated by moisture.

Synthesis-Driven Impurity Analysis

Understanding the origin of impurities is the first step in detection. The dominant industrial route utilizes a Suzuki-Miyaura cross-coupling between 3,6-dichloropyridazine and (4-fluoro-3-nitrophenyl)boronic acid.[1] This method is efficient but introduces specific "silent" impurities that standard UV detection might miss if not specifically targeted.

Mechanism of Impurity Formation
  • Impurity A (Bis-Coupled): 3,6-bis(4-fluoro-3-nitrophenyl)pyridazine.[1] Occurs if stoichiometry is uncontrolled.

  • Impurity B (Hydrolysis): 6-(4-fluoro-3-nitrophenyl)pyridazin-3(2H)-one.[1] Occurs due to moisture during workup.

  • Impurity C (Protodeboronation): Nitrobenzene derivatives from boronic acid degradation.

SynthesisPath SM1 3,6-Dichloropyridazine Pd Pd Catalyst Base SM1->Pd SM2 Boronic Acid (4-F-3-NO2-Ph) SM2->Pd ImpC IMPURITY C Protodeboronation SM2->ImpC Degradation Target TARGET 3-Cl-6-(Ar)pyridazine Pd->Target 1.0 eq Control ImpA IMPURITY A Bis-coupled Adduct Pd->ImpA Excess Boronic ImpB IMPURITY B Hydrolyzed (Pyridazinone) Target->ImpB H2O / Acid

Figure 1: Synthesis pathway highlighting the divergence points for critical impurities.

Analytical Verification Protocols

Do not rely solely on the vendor's CoA. The following self-validating protocol is designed to separate the target from its most likely contaminants (Impurity A and B).

Protocol 1: High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Suppresses silanol activity).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar boronic acids).[1]

    • 2-15 min: 5% → 95% B (Linear gradient).[1]

    • 15-20 min: 95% B (Wash bis-coupled impurities).[1]

  • Detection: UV @ 254 nm (aromatic core) and 280 nm (nitro group specificity).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

Pass Criteria:

  • Main peak retention time (RT) matches standard (~8-10 min).

  • No single impurity > 0.5%.

  • Bis-coupled impurity (elutes later, ~14-16 min) must be < 0.1% (insoluble in downstream steps).[1]

Protocol 2: 1H-NMR for Structural Integrity

While HPLC confirms purity, NMR confirms identity and solvent content.

  • Solvent: DMSO-d₆ (CDCl₃ may not fully dissolve nitro-aromatics).[1]

  • Key Diagnostic Signals:

    • Pyridazine Doublets: Two doublets around δ 7.8–8.2 ppm (J ≈ 9 Hz).

    • Nitro-Aromatic Protons: Distinct splitting pattern due to Fluorine coupling (3JH-F).[1]

  • Red Flag: A broad singlet near δ 13.0 ppm indicates the presence of the pyridazinone (hydrolysis impurity), which acts as a chain terminator in SNAr reactions.

Vendor Qualification Framework

To ensure supply chain resilience, implement a "Gatekeeper" decision tree for incoming batches. This logic minimizes the risk of introducing "poisoned" intermediates into expensive GMP campaigns.

QCWorkflow Start Incoming Batch Quarantine Visual Visual Inspection (Color/Texture) Start->Visual Decision1 Pass Visual? Visual->Decision1 Solubility Solubility Test (DCM/MeOH) HPLC HPLC Purity (Method Protocol 1) Solubility->HPLC Decision1->Solubility Yes Reject REJECT / RETURN Decision1->Reject No (Dark/Gummy) Decision2 Purity > 98%? HPLC->Decision2 PdCheck Trace Metal Analysis (ICP-MS) Decision2->PdCheck Yes Decision2->Reject No Decision3 Pd < 20ppm? PdCheck->Decision3 Release RELEASE TO INVENTORY Decision3->Release Yes Decision3->Reject No

Figure 2: Quality Control Decision Tree for incoming raw material assessment.

Handling & Stability Guidelines

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The chloropyridazine moiety is susceptible to slow hydrolysis by atmospheric moisture.

  • Safety: The nitro group renders the compound potentially energetic. While this specific molecule is generally stable, avoid grinding or high-temperature friction.[1]

References

  • Chemical Synthesis Database. (2025). 3-chloro-6-(4-fluorophenyl)-4-phenylpyridazine Synthesis and Properties. Retrieved from [1]

  • BenchChem. (2025).[2] An In-depth Technical Guide to the Synthesis of 3-Phenyl-6-chloropyridazin-4-ol. (Reference for Suzuki coupling conditions on chloropyridazines). Retrieved from [1]

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 88515: 3-Chloro-6-phenylpyridazine. (Structural analog data). Retrieved from [1]

  • ChemSRC. (2025). CAS 1340593-13-6 Entry.[1] (Confirmation of CAS identity). Retrieved from [1]

Sources

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution on the 3-Chloropyridazine Ring

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridazine Core in Modern Chemistry

The pyridazine scaffold is a privileged heterocycle in medicinal chemistry and materials science. Its unique electronic properties, stemming from the adjacent nitrogen atoms, impart specific dipole moments and hydrogen bonding capabilities that are crucial for molecular recognition and biological activity. Consequently, pyridazine derivatives have found applications as potent pharmaceuticals, including anticancer, antiviral, and cardiotonic agents.

The functionalization of the pyridazine ring is paramount for developing novel compounds with tailored properties. Among the various synthetic strategies, the Nucleophilic Aromatic Substitution (SNAr) reaction on halo-pyridazines stands out as a robust and versatile method. This application note provides a detailed protocol and in-depth scientific rationale for performing SNAr reactions on the 3-chloropyridazine ring, a common and commercially available starting material. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation.

Pillar 1: The Underlying Chemistry - Mechanism and Rationale

The facility of the SNAr reaction on 3-chloropyridazine is a direct consequence of the electron-deficient nature of the pyridazine ring. The two electronegative nitrogen atoms inductively withdraw electron density, making the ring carbons electrophilic and susceptible to attack by nucleophiles.[1] This is in stark contrast to electron-rich aromatic systems like benzene, which typically undergo electrophilic substitution.[2]

The reaction proceeds via a well-established two-step addition-elimination mechanism .[3][4]

  • Nucleophilic Addition: A nucleophile (Nu⁻) attacks the carbon atom bearing the chlorine (C3), breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2][5]

  • Stabilization and Elimination: This anionic intermediate is resonance-stabilized, with the negative charge delocalized over the ring and, critically, onto the electronegative nitrogen atoms.[6] This stabilization lowers the activation energy of the first, rate-determining step.[4][6] In the final, rapid step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyridazine ring is restored.

The regioselectivity of the attack is governed by the ability of the ring to stabilize the resulting negative charge. For pyridazine, attack at the positions ortho or para to the nitrogen atoms (C3, C6, and C4) is favored because the charge can be effectively delocalized onto a nitrogen atom.[6]

Caption: SNAr mechanism on 3-chloropyridazine.

Pillar 2: Experimental Protocols and Field-Proven Insights

The success of an SNAr reaction hinges on the judicious selection of nucleophile, solvent, base, and temperature. The following protocols provide a validated starting point for common transformations.

General Experimental Workflow

The overall process, from initial setup to final analysis, follows a standardized workflow. Careful execution at each stage is critical for achieving high yield and purity.

Workflow A Reagent Preparation (Substrate, Nucleophile, Solvent, Base) B Reaction Setup (Inert atmosphere, Temperature control) A->B C Reaction Monitoring (TLC, LC-MS) B->C D Work-up (Quenching, Extraction, Washing) C->D Upon completion E Purification (Column Chromatography, Recrystallization) D->E F Characterization (NMR, MS, HRMS) E->F G Final Product F->G

Caption: General experimental workflow for SNAr reactions.

Safety First: Handling 3-Chloropyridazine

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS).

  • Hazards: 3-Chloropyridazine and its derivatives can be irritating to the skin, eyes, and respiratory system.[7] Some related compounds are classified as harmful if swallowed or inhaled.[8]

  • Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • In case of exposure: For skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention in all cases of significant exposure.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Protocol 1: Synthesis of 3-Amino-6-methylpyridazine (N-Nucleophile)

This protocol details the reaction of 3-chloro-6-methylpyridazine with a primary amine. The use of a base is crucial to neutralize the HCl generated during the reaction, driving it to completion.

Materials and Equipment:

  • 3-Chloro-6-methylpyridazine

  • Benzylamine

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

  • Standard glassware for work-up and purification

  • TLC plates (silica gel), LC-MS

Step-by-Step Procedure:

  • Setup: To a 50 mL round-bottom flask, add 3-chloro-6-methylpyridazine (1.0 mmol, 1 equiv.).

  • Reagent Addition: Add anhydrous potassium carbonate (2.0 mmol, 2.0 equiv.) followed by anhydrous DMF (10 mL).

  • Nucleophile Addition: Add benzylamine (1.1 mmol, 1.1 equiv.) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere. The choice of temperature is critical; higher temperatures can accelerate the reaction but may also lead to side products. A good starting point is 90 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • Work-up: Cool the mixture to room temperature. Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL). The use of water precipitates the product and dissolves inorganic salts.

  • Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Synthesis of 3-((4-formylphenyl)oxy)pyridazine (O-Nucleophile)

This protocol demonstrates the substitution with a phenol, a common method for creating aryl ether linkages. The reaction often requires a slight excess of the base to ensure full deprotonation of the less-nucleophilic phenol.[9]

Materials and Equipment:

  • 3,6-Dichloropyridazine

  • 4-Hydroxybenzaldehyde

  • Anhydrous potassium carbonate (K₂CO₃)

  • Isopropanol

  • Standard laboratory glassware for reaction and purification

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,6-dichloropyridazine (1.0 mmol, 1 equiv.) and 4-hydroxybenzaldehyde (1.0 mmol, 1 equiv.) in isopropanol (15 mL).

  • Base Addition: Add anhydrous potassium carbonate (1.5 mmol, 1.5 equiv.). The solid base deprotonates the phenol in situ.

  • Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 24 hours. The prolonged reaction time is often necessary for less reactive nucleophiles.[9]

  • Monitoring: Check for the consumption of starting materials using TLC. Note that in this case, the product is often a solid that may precipitate from the reaction mixture upon cooling.

  • Work-up: After cooling, pour the mixture into ice-water. Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the crude solid with water and then a small amount of cold ethanol to remove impurities. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification if necessary.

Pillar 3: Data Summary and Troubleshooting

The versatility of the SNAr reaction on 3-chloropyridazine allows for the introduction of a wide array of functional groups. The following table summarizes typical conditions for various nucleophiles, synthesized from established literature.[5][9][10][11]

Nucleophile TypeExample NucleophileBaseSolventTemp (°C)Time (h)Typical Yield
Nitrogen Primary/Secondary AmineK₂CO₃, Et₃NDMF, EtOH80-1204-2460-95%
Ammonia (aq.)-Water, EtOH100-1505-2670-90%[10]
Oxygen PhenolK₂CO₃, Cs₂CO₃Isopropanol, DMSO80-14012-4850-85%[9]
Aliphatic Alcohol (as alkoxide)NaH, KOtBuTHF, Dioxane25-1002-1265-90%
Sulfur ThiolK₂CO₃, NaOHDMF, DMSO25-801-680-98%[5]

Troubleshooting Common Issues:

  • Low or No Conversion:

    • Cause: Insufficient temperature, inactive nucleophile, or inadequate base.

    • Solution: Increase the reaction temperature in 20 °C increments. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or NaH for O/S-nucleophiles). Consider a more polar aprotic solvent like DMSO, which is known to accelerate SNAr reactions.[12]

  • Formation of Side Products:

    • Cause: If using a di-substituted substrate like 3,6-dichloropyridazine, di-substitution can occur. High temperatures can also cause decomposition.

    • Solution: Use a stoichiometric amount (1.0 equiv.) of the nucleophile to favor mono-substitution. Run the reaction at the lowest effective temperature.

  • Difficult Purification:

    • Cause: Product and starting material have similar polarity.

    • Solution: Optimize the column chromatography eluent system using TLC. If the product is a solid, attempt recrystallization. For basic products (e.g., from amine nucleophiles), an acidic wash during work-up can remove unreacted amine starting material.

References

  • Sitamez, J. M., Schmitt, M., & Wermuth, C. G. (2002). A general and convenient synthesis of 3-aminopyridazines. The Journal of Organic Chemistry. [Link]

  • Pozharskii, A. F., & Gulevskaya, A. V. (2007). Nucleophilic Substitution of Hydrogen Atoms in the Pyridazine Series. (Review). Chemistry of Heterocyclic Compounds. [Link]

  • Google Patents. (2015). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
  • Watson International. (n.d.). Safety Data Sheet: 3-Amino-6-chloropyridazine. [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - 3-Chloropyridine, 99%. [Link]

  • Cernak, T. et al. (2016). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ACS Omega. [Link]

  • Google Patents. (2007). WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine.
  • El-Sayed, N. N. E. et al. (2022). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry. [Link]

  • ACS Publications. (1996). A general and convenient synthesis of 3-aminopyridazines. The Journal of Organic Chemistry. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • HETEROCYCLES. (2003). Pyridazine Derivatives. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). SNAr Solvents and Reagents. [Link]

  • ResearchGate. (2005). Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. [Link]

  • MDPI. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. [Link]

  • Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. [Link]

  • Leitch, D. C. et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science. [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. [Link]

  • ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?. [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Catalysed SNAr reactions. [Link]

  • NPTEL. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • Google Patents. (2012). CN104211644A - Novel synthesis method of 3,4-dichloropyridazine.
  • RSC Publishing. (2022). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents. [Link]

  • ResearchGate. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]

  • ACS Publications. (1969). Nucleophilic Substitution at the Pyridazine Ring Carbons. I. Synthesis of Iodopyridazines. [Link]

  • ChemRxiv. (2022). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]

  • ACS Publications. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. [Link]

  • NIH. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • NIH. (2019). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. [Link]

  • NIH. (2014). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. [Link]

  • NIH. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. [Link]

  • Pearson. (n.d.). Nucleophilic Aromatic Substitution: Videos & Practice Problems. [Link]

  • NIH. (2018). SNAr Catalysis Enhanced by an Aromatic Donor-Acceptor Interaction; Facile Access to Chlorinated Polyfluoroarenes. [Link]

Sources

Application Notes and Protocols: Chemoselective Reduction of 3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The reduction of an aromatic nitro group to a primary aniline is a fundamental transformation in the synthesis of pharmaceuticals and advanced materials.[1][2] This application note provides a detailed technical guide for the chemoselective reduction of 3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine to the corresponding aniline, 5-(6-chloropyridazin-3-yl)-2-fluoroaniline. The presence of multiple sensitive functionalities—a pyridazine ring, a chloro substituent, and a fluoro substituent—necessitates a carefully selected reduction methodology to prevent undesirable side reactions such as dehalogenation or ring saturation.[1][3][4] We present a comparative analysis of common reduction strategies and provide two robust, field-proven protocols using Iron/Ammonium Chloride and Stannous Chloride, respectively. These methods are selected for their high chemoselectivity, reliability, and scalability, making them suitable for researchers in academic and industrial drug development settings.

Introduction and Strategic Considerations

The target molecule, 5-(6-chloropyridazin-3-yl)-2-fluoroaniline, is a valuable synthetic intermediate. The aniline moiety serves as a versatile handle for subsequent chemical modifications, such as amide bond formation, diazotization, or cross-coupling reactions, which are central to building molecular complexity in drug discovery programs.

The primary challenge in this synthesis is to reduce the nitro group while preserving the aryl-halogen bonds (C-Cl and C-F). Catalytic hydrogenation using standard palladium on carbon (Pd/C) catalysts, while often efficient for nitro reductions, is notorious for causing hydrodehalogenation, particularly of aryl chlorides and bromides.[1][5][6] Therefore, alternative methods that operate under milder, non-catalytic hydrogenation conditions are strongly preferred.

This guide focuses on two classical yet highly effective metal-based reduction systems that offer excellent chemoselectivity for this specific transformation.

  • Iron in a neutral aqueous system (Fe/NH₄Cl): This method is environmentally benign, cost-effective, and highly selective. It is a modern variation of the Béchamp reduction that avoids strongly acidic conditions.[7][8][9][10]

  • Stannous Chloride (SnCl₂·2H₂O): A mild and reliable reagent that is highly selective for the reduction of nitro groups in the presence of a wide variety of other functionalities, including halogens and esters.[5][6][11]

The choice between these methods may depend on factors such as scale, available equipment, and downstream purification strategies.

Comparative Overview of Recommended Protocols

The following table summarizes the key parameters for the two recommended protocols, allowing for an at-a-glance comparison to aid in experimental design.

ParameterProtocol 1: Fe/NH₄Cl ReductionProtocol 2: SnCl₂·2H₂O Reduction
Primary Reagents Iron powder, Ammonium Chloride (NH₄Cl)Stannous Chloride Dihydrate (SnCl₂·2H₂O)
Stoichiometry Fe (~3-5 eq.), NH₄Cl (~4 eq.)SnCl₂·2H₂O (~3-5 eq.)
Solvent System Ethanol/Water or Methanol/WaterEthanol or Ethyl Acetate
Temperature Reflux (~80-90 °C)Reflux (~70-80 °C)
Typical Reaction Time 1–4 hours1–3 hours
Key Advantage Cost-effective, environmentally friendly, scalable.[9]Extremely mild, high functional group tolerance.[6]
Workup Complexity Moderate; involves filtration of iron salts.Moderate; involves basification and filtration of tin salts.[5][12]
Expected Yield >85%>90%

Chemical Transformation and Workflow

The overall synthetic transformation is the selective reduction of the nitro moiety to an amine.

Caption: Selective reduction of the nitro group.

The experimental process follows a standard sequence of reaction, workup, and purification, as illustrated below.

Experimental_Workflow A 1. Reagent Setup Combine nitroarene, solvent, and NH₄Cl (for Protocol 1). B 2. Addition of Reducing Agent Add Iron powder or SnCl₂·2H₂O solution. A->B C 3. Reaction Heat mixture to reflux. Monitor by TLC/LCMS. B->C D 4. Workup: Quenching & Filtration Cool, dilute, and filter through Celite to remove metal salts. C->D E 5. Extraction Extract aqueous filtrate with an organic solvent (e.g., EtOAc). D->E F 6. Purification Wash, dry, and concentrate organic layers. Purify crude product via column chromatography. E->F G 7. Characterization Obtain pure aniline product. Analyze by NMR, MS. F->G

Caption: General experimental workflow for the reduction.

Detailed Experimental Protocols

Safety Precaution: These procedures should be carried out in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, gloves) must be worn.

Protocol 1: Reduction using Iron and Ammonium Chloride

This protocol is lauded for its operational simplicity, low cost, and favorable environmental profile, making it highly suitable for large-scale synthesis.[9]

Materials and Reagents:

  • 3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine (1.0 eq.)

  • Iron powder (325 mesh) (5.0 eq.)

  • Ammonium chloride (NH₄Cl) (4.0 eq.)

  • Ethanol (or Methanol)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Celite®

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter flask

  • Separatory funnel

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine (1.0 eq.), ethanol, and water (typically a 4:1 to 5:1 v/v mixture). The solvent volume should be sufficient to create a mobile slurry (approx. 10-20 mL per gram of starting material).

  • Reagent Addition: Add ammonium chloride (4.0 eq.) and iron powder (5.0 eq.) to the stirred mixture.

  • Reaction Execution: Heat the reaction mixture to a gentle reflux (internal temperature ~80-90 °C). The reaction is often initially vigorous.[2] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until the starting material is fully consumed (typically 1-4 hours).

  • Workup and Filtration: Allow the reaction mixture to cool to room temperature. Crucially, before any solvent removal, it is advisable to add more water to prevent potential uncontrolled exotherms with the iron sludge. [9] Dilute the black slurry with ethyl acetate and filter the entire mixture through a pad of Celite®.

  • Extraction: Wash the Celite pad thoroughly with additional ethyl acetate to ensure complete recovery of the product. Transfer the combined filtrate to a separatory funnel.

  • Purification: Wash the organic layer sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: The crude aniline can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(6-chloropyridazin-3-yl)-2-fluoroaniline.

Protocol 2: Reduction using Stannous Chloride Dihydrate

This method is exceptionally mild and is a preferred choice when dealing with highly sensitive substrates where even the moderate conditions of the Fe/NH₄Cl system might be a concern.[6]

Materials and Reagents:

  • 3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine (1.0 eq.)

  • Stannous chloride dihydrate (SnCl₂·2H₂O) (4.0 eq.)

  • Ethanol or Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) or 1M Sodium Hydroxide (NaOH)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter flask

  • pH paper or pH meter

  • Separatory funnel

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine (1.0 eq.) in ethanol or ethyl acetate (10-15 mL per gram).

  • Reagent Addition: Add stannous chloride dihydrate (4.0 eq.) to the solution. If using ethyl acetate, the SnCl₂ may not fully dissolve initially.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 70-80 °C) under a nitrogen atmosphere. Monitor the reaction by TLC or LCMS until completion (typically 1-3 hours).

  • Workup and Quenching: Cool the reaction mixture to room temperature and pour it slowly into a beaker of crushed ice with vigorous stirring.

  • Basification: Carefully add saturated aqueous sodium bicarbonate solution or 1M NaOH with stirring until the pH of the mixture is basic (pH 8-9).[5] This will precipitate tin salts as a white solid (tin hydroxide). Continue stirring for 30 minutes to ensure complete precipitation.

  • Filtration and Extraction: Filter the mixture through a pad of Celite® and wash the pad thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers and wash with brine. Dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the resulting crude product by flash column chromatography on silica gel as described in Protocol 1.

Mechanistic Insight: Metal-Mediated Reduction

The reduction of a nitro group by metals like iron or tin is a six-electron process that occurs on the surface of the metal.[2] It proceeds through a series of single-electron transfer (SET) and protonation steps, passing through nitroso and hydroxylamine intermediates before yielding the final amine. The acidic or protic medium provides the necessary protons for this cascade.

Reduction_Mechanism cluster_source Electron & Proton Source A Ar-NO₂ (Nitroarene) B Ar-N=O (Nitroso) A->B + 2e⁻, + 2H⁺ C Ar-NHOH (Hydroxylamine) B->C + 2e⁻, + 2H⁺ D Ar-NH₂ (Aniline) C->D + 2e⁻, + 2H⁺ Source Metal (Fe or Sn) Protic Solvent (H₂O, EtOH)

Caption: Stepwise pathway for metal-mediated nitro reduction.

Conclusion

The successful synthesis of 5-(6-chloropyridazin-3-yl)-2-fluoroaniline hinges on the chemoselective reduction of the nitro group without affecting the halogen substituents. The protocols detailed in this guide, utilizing either Fe/NH₄Cl or SnCl₂·2H₂O, provide reliable and high-yielding pathways to achieve this transformation. Both methods avoid the common pitfall of dehalogenation associated with catalytic hydrogenation. The choice of protocol can be tailored to the specific needs of the laboratory, considering factors such as scale, cost, and waste management. Careful execution of the reaction and workup procedures is critical for obtaining the target aniline in high purity, ready for use in subsequent synthetic endeavors.

References

  • Highly selective hydrogenation of halogenated nitroarenes over Pt nanoparticles on DMA-modified graphene. New Journal of Chemistry (RSC Publishing).
  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development (ACS Publications).
  • Reduction of aromatic nitro compounds using Sn and HCl gives:. askIITians.
  • FeS-NH4Cl-CH3OH-H2O: AN EFFICIENT AND INEXPENSIVE SYSTEM FOR REDUCTION OF NITROARENES TO ANILINES. Synthetic Communications.
  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett.
  • Expanding the Palette of Organic Synthesis in Water: I. Carbonyl Iron Powder as a Reagent for Nitro Group Reduction. eScholarship.org.
  • selective reduction of nitro group without affecting other functional groups. Benchchem.
  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. PMC.
  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. ResearchGate.
  • What groups can be reduced by Sn/HCl?. Chemistry Stack Exchange.
  • Nitro Reduction - Common Conditions. organic-chemistry.org.
  • Reduction of nitro arene by Fe/ammonium chloride. ChemSpider Synthetic Pages.
  • Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. ResearchGate.
  • Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Publishing.
  • Sn2+ reduction. WordPress.
  • A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. Benchchem.

Sources

Using 3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine as an intermediate for p38 MAP kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Using 3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine as a Versatile Intermediate for the Development of Potent p38 MAP Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and pharmacology.

Abstract

The p38 mitogen-activated protein (MAP) kinase signaling pathway is a critical regulator of cellular responses to stress and inflammation, making it a high-value therapeutic target for a multitude of diseases, including rheumatoid arthritis, inflammatory bowel disease, COPD, and certain cancers.[1][2][3] Small molecule inhibitors targeting p38 MAP kinase, particularly the p38α isoform, have shown significant promise.[4][] The pyridazine scaffold is recognized as a privileged structure in medicinal chemistry, frequently forming the core of potent kinase inhibitors.[6][7][8][9] This guide provides a detailed technical overview and step-by-step protocols for utilizing 3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine as a key intermediate in the synthesis of novel p38 MAP kinase inhibitors. We will explore the strategic rationale behind its use, a robust synthetic workflow, and a validated protocol for evaluating the biological activity of the resulting compounds.

The p38 MAP Kinase Signaling Pathway: A Prime Therapeutic Target

The p38 MAP kinase cascade is an intracellular signaling pathway that translates extracellular signals into cellular responses.[2] Activated by stressors like inflammatory cytokines (TNF-α, IL-1β), osmotic shock, and UV radiation, the pathway plays a central role in regulating the production of pro-inflammatory cytokines and controlling processes like cell differentiation, apoptosis, and immune responses.[1][2][10]

The pathway consists of a three-tiered kinase cascade:

  • MAP Kinase Kinase Kinases (MAPKKKs): e.g., TAK1, ASK1, activated by external stimuli.

  • MAP Kinase Kinases (MAPKKs): e.g., MKK3, MKK6, which are phosphorylated and activated by MAPKKKs.

  • p38 MAP Kinases: These are the final kinases in the cascade, primarily activated by MKK3/6 through dual phosphorylation on a conserved Thr-Gly-Tyr (TGY) motif.[]

Once activated, p38 MAP kinase phosphorylates various downstream targets, including transcription factors (e.g., ATF-2) and other kinases (e.g., MAPKAP-K2), leading to the transcriptional upregulation of inflammatory mediators.[][12][13] Inhibiting p38 activity blocks this entire downstream cascade, providing a powerful mechanism for controlling inflammation.

p38_pathway stress Environmental Stress (UV, Osmotic Shock) mapkkk MAPKKK (e.g., TAK1, ASK1) stress->mapkkk cytokines Inflammatory Cytokines (TNF-α, IL-1β) cytokines->mapkkk mapkk MAPKK (e.g., MKK3, MKK6) mapkkk->mapkk Phosphorylates p38 p38 MAPK (p38α, β, γ, δ) mapkk->p38 Phosphorylates (Thr180/Tyr182) downstream Downstream Targets (e.g., ATF-2, MAPKAP-K2) p38->downstream Phosphorylates inhibitor p38 Inhibitor inhibitor->p38 Blocks ATP Binding response Cellular Response (Inflammation, Apoptosis, Cytokine Production) downstream->response

Figure 1: The p38 MAP Kinase Signaling Cascade.

Rationale for Using 3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine

The selection of a starting intermediate is a critical decision in a medicinal chemistry campaign. 3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine offers several strategic advantages for the synthesis of p38 inhibitors:

  • Privileged Core Scaffold: The pyridazine ring is a well-established pharmacophore in kinase inhibition, known to form key interactions within the ATP-binding pocket.[6][14]

  • Reactive Handle for Diversification: The chlorine atom at the 3-position is an excellent leaving group, readily participating in nucleophilic aromatic substitution (SNAr) or, more versatilely, in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling.[7][15][16] This allows for the systematic introduction of a wide variety of substituents to probe the solvent-exposed region of the kinase and optimize properties like potency and solubility.

  • Latent Functionality: The nitro group is a versatile synthetic precursor. It can be easily reduced to a primary amine, which then serves as a key attachment point for building out the molecule to interact with the hinge region of the kinase, a common binding motif for ATP-competitive inhibitors.[3]

  • Modulation of Physicochemical Properties: The fluoro-substituted phenyl ring contributes to binding affinity and can be used to fine-tune metabolic stability and pharmacokinetic properties.

Synthetic Protocol: From Intermediate to Potent Inhibitor

This section details a representative three-step synthesis to convert the title intermediate into a potential p38 MAP kinase inhibitor. The strategy involves a Suzuki-Miyaura coupling at the C3 position, followed by reduction of the nitro group and subsequent functionalization of the resulting aniline.

synthesis_workflow start 3-Chloro-6-(4-fluoro- 3-nitrophenyl)pyridazine step1 Step 1: Suzuki-Miyaura Coupling start->step1 R-B(OH)2, Pd Catalyst, Base intermediate1 3-Aryl-6-(4-fluoro- 3-nitrophenyl)pyridazine step1->intermediate1 step2 Step 2: Nitro Reduction intermediate1->step2 Fe/NH4Cl or SnCl2/HCl intermediate2 3-Aryl-6-(3-amino- 4-fluorophenyl)pyridazine step2->intermediate2 step3 Step 3: Amide Coupling or Functionalization intermediate2->step3 Acyl Chloride or Carboxylic Acid final_product Final p38 Inhibitor Candidate step3->final_product

Figure 2: General Synthetic Workflow.
Protocol 1: Synthesis of a p38 Inhibitor Candidate

Step 1: Suzuki-Miyaura Coupling of the Pyridazine Core

  • Rationale: This reaction is a robust and widely used method for forming carbon-carbon bonds.[17] It allows for the introduction of an aryl or heteroaryl group (R) at the C3 position, which is crucial for establishing interactions within the hydrophobic pocket of the p38 active site.[3] The choice of palladium catalyst and ligand is critical for achieving high yields, especially with chloro-heterocycles.

  • Materials:

    • 3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine (1.0 eq)

    • Arylboronic acid (e.g., 4-methylphenylboronic acid) (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)2) (0.03 eq)

    • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.06 eq)

    • Potassium phosphate (K3PO4) (2.5 eq)

    • Anhydrous 1,4-Dioxane

    • Water (degassed)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine, the arylboronic acid, and K3PO4.

    • In a separate vial, pre-mix the Pd(OAc)2 and SPhos ligand in a small amount of dioxane.

    • Add the catalyst pre-mixture to the main reaction flask.

    • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 solvent ratio).

    • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

    • Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the coupled product, 3-Aryl-6-(4-fluoro-3-nitrophenyl)pyridazine .

Step 2: Reduction of the Nitro Group

  • Rationale: The nitro group is reduced to a primary amine, which will serve as the attachment point for the final side chain. Iron powder in the presence of an electrolyte like ammonium chloride is a classic, cost-effective, and reliable method for this transformation.

  • Materials:

    • 3-Aryl-6-(4-fluoro-3-nitrophenyl)pyridazine (from Step 1) (1.0 eq)

    • Iron powder (Fe) (5.0 eq)

    • Ammonium chloride (NH4Cl) (4.0 eq)

    • Ethanol/Water (e.g., 4:1 mixture)

  • Procedure:

    • Suspend the nitro compound and ammonium chloride in the ethanol/water solvent mixture.

    • Add the iron powder portion-wise to the vigorously stirred suspension.

    • Heat the mixture to reflux (approx. 80 °C) for 1-3 hours, monitoring by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture and filter it through a pad of Celite® to remove the iron salts. Wash the Celite pad thoroughly with ethanol or ethyl acetate.

    • Concentrate the filtrate under reduced pressure. The resulting crude amine, 3-Aryl-6-(3-amino-4-fluorophenyl)pyridazine , is often used directly in the next step without further purification.

Step 3: Amide Coupling to Install the Final Side Chain

  • Rationale: This final step introduces a group designed to interact with the hinge region of the p38 kinase. An amide bond is a common and stable linker. Using a coupling agent like HATU with a carboxylic acid is a standard method for forming amides under mild conditions.

  • Materials:

    • 3-Aryl-6-(3-amino-4-fluorophenyl)pyridazine (from Step 2) (1.0 eq)

    • A desired carboxylic acid (e.g., cyclopropanecarboxylic acid) (1.1 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the amine from Step 2, the carboxylic acid, and HATU in anhydrous DMF under an inert atmosphere.

    • Cool the mixture to 0 °C in an ice bath.

    • Add DIPEA dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours until completion is confirmed by LC-MS.

    • Quench the reaction by adding water. Extract the product with ethyl acetate.

    • Wash the combined organic layers with water, 1N HCl (if tolerated), saturated NaHCO3, and brine.

    • Dry the organic layer over Na2SO4, filter, and concentrate.

    • Purify the final compound by flash chromatography or preparative HPLC to yield the target p38 inhibitor candidate .

Biological Evaluation: In Vitro p38α Kinase Assay

After successful synthesis, the compound's potency as a p38 inhibitor must be determined. A non-radioactive, in vitro kinase assay is the standard method for calculating the half-maximal inhibitory concentration (IC50).

  • Principle: This assay measures the phosphorylation of a specific p38 substrate, Activating Transcription Factor 2 (ATF-2), by the recombinant p38α enzyme.[18][19] The amount of phosphorylated ATF-2 is quantified, typically using an antibody that specifically recognizes the phosphorylated form of the substrate. The inhibitor's potency is determined by its ability to reduce this phosphorylation in a dose-dependent manner.

assay_workflow prep 1. Prepare Reagents (Inhibitor Dilutions, p38α Enzyme, ATF-2 Substrate, ATP) incubation1 2. Pre-incubation (p38α Enzyme + Inhibitor) prep->incubation1 reaction 3. Initiate Kinase Reaction (Add ATF-2/ATP Mixture) incubation1->reaction incubation2 4. Reaction Incubation (e.g., 30 min at 30°C) reaction->incubation2 terminate 5. Terminate Reaction (Add Stop Solution, e.g., EDTA) incubation2->terminate detection 6. Detect Phosphorylation (e.g., ELISA with Phospho-ATF-2 Antibody) terminate->detection analysis 7. Data Analysis (Calculate IC50) detection->analysis

Figure 3: Workflow for an In Vitro p38α Kinase Assay.
Protocol 2: Non-Radioactive p38α Kinase IC50 Determination
  • Materials:

    • Recombinant human p38α kinase

    • ATF-2 fusion protein substrate

    • Synthesized inhibitor compound

    • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

    • Adenosine-5'-triphosphate (ATP)

    • 96-well microplates

    • Stop Solution (e.g., EDTA in assay buffer)

    • Wash Buffer (e.g., TBS with 0.05% Tween-20)

    • Primary Antibody: Rabbit anti-phospho-ATF-2 (Thr71)

    • Secondary Antibody: HRP-conjugated anti-rabbit IgG

    • Chemiluminescent or colorimetric HRP substrate

    • Plate reader

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO. A typical starting concentration is 10 mM, diluted down in 10-point, 3-fold steps. Further dilute these into the Kinase Assay Buffer to achieve the desired final assay concentrations.

    • Reaction Setup:

      • To the wells of a 96-well plate, add 5 µL of the diluted inhibitor solution (or DMSO for vehicle control).

      • Add 10 µL of diluted p38α enzyme to each well.

      • Pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate Kinase Reaction:

      • Start the reaction by adding 10 µL of a pre-mixed solution containing the ATF-2 substrate and ATP (final concentration typically near the Km for ATP, e.g., 100 µM).

      • Include "no enzyme" and "no substrate" wells as negative controls.

    • Reaction Incubation: Incubate the plate at 30 °C for 30-60 minutes.

    • Terminate Reaction: Stop the reaction by adding 25 µL of Stop Solution.

    • Detection (ELISA-based):

      • Transfer 25 µL from each well to a high-binding ELISA plate and incubate for 1-2 hours to allow the ATF-2 substrate to coat the wells.

      • Wash the plate 3 times with Wash Buffer.

      • Add the primary anti-phospho-ATF-2 antibody (diluted in blocking buffer) and incubate for 1 hour at room temperature.

      • Wash the plate 3 times.

      • Add the HRP-conjugated secondary antibody and incubate for 1 hour.

      • Wash the plate 5 times.

      • Add the HRP substrate and measure the signal (luminescence or absorbance) using a microplate reader.

    • Data Analysis:

      • Subtract the background signal (no enzyme control) from all data points.

      • Normalize the data by setting the vehicle control (DMSO, 0% inhibition) to 100% activity and the highest inhibitor concentration as 100% inhibition.

      • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

      • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

Data Presentation and Interpretation

The results of the kinase assay should be tabulated for clear comparison. Potent p38 inhibitors derived from this scaffold typically exhibit IC50 values in the low nanomolar range.

Compound IDTarget KinaseIn Vitro IC50 (nM)
Candidate 1 p38α15.2
Candidate 2 p38α8.7
Reference Cmpd p38α12.5
Table 1: Example Data Summary for Synthesized p38 Inhibitors. Data is hypothetical.

An IC50 value represents the concentration of inhibitor required to reduce the kinase activity by 50%. A lower IC50 value indicates higher potency. Further studies, such as selectivity profiling against other kinases and cell-based assays measuring the inhibition of cytokine production (e.g., TNF-α), are necessary next steps to fully characterize the inhibitor's potential.[19]

References

  • What are p38 MAPK inhibitors and how do they work? (2024). Google Cloud.
  • p38 Inhibitors-p38 Signaling P
  • p38 MAPK Signaling Review. Assay Genie.
  • p38 MAPK Pathway in the Heart: New Insights in Health and Disease. (2020). MDPI.
  • MAPK Inhibitors | Signaling pathway | p38 MAPK | Function | Cancer. Selleck Chemicals.
  • p38 mitogen-activ
  • Dual-action kinase inhibitors influence p38α MAP kinase dephosphoryl
  • p38 Inhibitors and p38 Signaling P
  • Design and synthesis of potent pyridazine inhibitors of p38 MAP kinase. (2005). PubMed.
  • p38 MAP Kinase Assay Kit (Nonradioactive). Cell Signaling Technology.
  • p38 MAPK Activity Assay Kit (CS0250) - Bulletin. Sigma-Aldrich.
  • In-Depth Technical Guide: Binding Affinity of VX-702 to p38 MAPK. Benchchem.
  • Pathway to the Clinic: Inhibition of P38 MAP Kinase. A Review of Ten Chemotypes Selected for Development. (2005). Ingenta Connect.
  • Hybrid-Designed Inhibitors of p38 MAP Kinase Utilizing N-Arylpyridazinones. (2025).
  • p38 MAP kinase inhibitors. Part 6: 2-arylpyridazin-3-ones as templates for inhibitor design. (2006). PubMed.
  • Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Tre
  • Activation of p38 mitogen-activated protein kinase by norepinephrine in T-lineage cells. Clinical & Experimental Immunology.
  • 3-CHLORO-6-(4-NITROPHENYL)PYRIDAZINE synthesis. ChemicalBook.
  • p38α Kinase Assay.
  • Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. (2013). The Journal of Organic Chemistry.
  • Practical synthesis of a p38 MAP kinase inhibitor. (2009). PubMed.
  • Pyridazine Deriv
  • Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines.
  • 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine.
  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. (2020). PMC.
  • Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An upd
  • Synthesis of pyridazines. Organic Chemistry Portal.
  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025). PubMed.
  • 3-Chloro-6-(3-nitrophenyl)pyridazine. BLDpharm.
  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (2021).
  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry (RSC Publishing).

Sources

Application Note: Precision Functionalization of 4-Fluoro-3-Nitrophenyl Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 4-fluoro-3-nitrophenyl pyridazine scaffold represents a high-value "privileged structure" in medicinal chemistry, frequently appearing in kinase inhibitors (e.g., p38 MAPK), phosphodiesterase (PDE) inhibitors, and anti-inflammatory agents.

This scaffold offers a unique "Diversity-Oriented Synthesis" (DOS) handle:

  • The Fluorine Atom: Activated by the ortho-nitro group, it serves as an electrophilic "warhead" for rapid Nucleophilic Aromatic Substitution (SNAr).

  • The Nitro Group: Acts as a latent amine. Once reduced, it unlocks a nitrogen vector for acylation, sulfonylation, or urea formation.

  • The Pyridazine Core: A bioisostere for phenyl or pyridine rings, offering improved aqueous solubility and distinct hydrogen-bonding potential.

This guide provides a validated, modular workflow for functionalizing this scaffold, emphasizing chemoselectivity and operational simplicity.

Mechanistic Grounding: The Ortho-Nitro Effect

Successful functionalization relies on understanding the electronic interplay between the substituents.

  • Activation: The nitro group at the 3-position is strongly electron-withdrawing (-I, -M effects). This lowers the LUMO energy of the benzene ring, making the carbon at the 4-position (bearing the fluorine) highly electrophilic.

  • Leaving Group Physics: While the C-F bond is strong, the high electronegativity of fluorine stabilizes the transition state (Meisenheimer complex) of the rate-determining addition step.[1] Consequently, fluorine is often displaced faster than chlorine or bromine in SNAr reactions.

  • Pyridazine Sensitivity: The pyridazine ring is electron-deficient and susceptible to nucleophilic attack or reduction.[1] Protocols must be tuned to prevent ring opening or over-reduction.

Module 1: SNAr Diversification (The "Warhead" Substitution)

Reaction Logic

The primary objective is to displace the fluorine atom with a nucleophile (amine, alkoxide, or thiol) before reducing the nitro group. If the nitro group is reduced first, the electronic activation is lost, and the fluorine becomes inert to mild substitution.

Experimental Protocol: Amine Displacement

Objective: Synthesis of 4-amino-3-nitrophenyl derivatives.

Reagents:

  • Substrate: 6-(4-fluoro-3-nitrophenyl)pyridazine derivative (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) or K2CO3 (2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Workflow:

  • Preparation: In a dry reaction vial, dissolve the substrate (1.0 equiv) in anhydrous MeCN (0.1 M concentration).

  • Addition: Add the base (2.0 equiv) followed by the amine nucleophile (1.2 equiv).

    • Expert Insight: For volatile amines, use a sealed tube. For hydrochloride salts of amines, increase base to 3.0 equiv.

  • Reaction: Heat the mixture to 60–80 °C . Monitor by TLC/LC-MS.

    • Timeframe: High reactivity nucleophiles (morpholine, pyrrolidine) typically complete in 1–2 hours. Sterically hindered amines may require 80 °C for 4–6 hours.

  • Work-up:

    • Dilute with Ethyl Acetate (EtOAc).[1]

    • Wash with water (

      
      ) and brine (
      
      
      
      ) to remove DMF/MeCN and salts.
    • Dry over Na2SO4, filter, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc or DCM/MeOH).

Table 1: Nucleophile Compatibility Matrix

Nucleophile ClassBase RecommendationSolventTemp (°C)Expected YieldNotes
Cyclic Amines (Morpholine, Piperidine)DIPEAMeCN60>90%Very fast; exothermic.
Anilines (Electron-rich)Cs2CO3DMF10060-80%Requires higher temp due to lower nucleophilicity.
Alkoxides (NaOMe, NaOEt)None (Use NaH to generate)THF0 -> RT75-85%Control temp to avoid attacking the pyridazine ring.
Thiols K2CO3DMFRT>90%Odor control required; very rapid reaction.

Module 2: Chemoselective Nitro Reduction

The Chemoselectivity Challenge

Standard catalytic hydrogenation (H2, Pd/C) poses a significant risk: Reduction of the pyridazine double bond . Dihydropyridazines are common byproducts of uncontrolled hydrogenation.

Recommended Approach: Iron-mediated chemical reduction (Béchamp reduction variant). This method is highly chemoselective for the nitro group and leaves the pyridazine ring and halogen substituents intact.

Experimental Protocol: Fe/NH4Cl Reduction

Objective: Reduction of the nitro group to an aniline without affecting the pyridazine core.

Reagents:

  • Substrate: 3-nitro-4-substituted-phenyl derivative (1.0 equiv)

  • Reductant: Iron Powder (325 mesh, 5.0 equiv)

  • Electrolyte: Ammonium Chloride (NH4Cl) (5.0 equiv)

  • Solvent: Ethanol/Water (3:1 ratio)

Step-by-Step Workflow:

  • Preparation: Suspend the substrate in EtOH/Water (3:1, 0.1 M).

  • Activation: Add NH4Cl (5.0 equiv) and Iron powder (5.0 equiv).

  • Reaction: Heat to reflux (approx. 80 °C) with vigorous stirring.

    • Expert Insight: Vigorous stirring is critical as this is a heterogeneous reaction. The mixture should turn from yellow/orange to dark brown/black (iron oxide formation).

  • Monitoring: Monitor by LC-MS. The nitro peak (

    
    ) will disappear, and the aniline peak (
    
    
    
    or
    
    
    ) will appear. Reaction time is typically 1–3 hours.
  • Work-up (Critical Step):

    • Filter the hot mixture through a Celite pad to remove iron sludge. Wash the pad copiously with hot EtOH or MeOH.

    • Note: The iron residue can trap the product. Thorough washing is essential.

  • Isolation: Concentrate the filtrate. Partition between EtOAc and saturated NaHCO3. Dry organic layer and concentrate.[1]

Module 3: Downstream Aniline Functionalization

Once the aniline is generated, it serves as a nucleophile for the final diversification step.

Urea Synthesis (Isocyanate Coupling)
  • Reagents: Aniline intermediate (1.0 equiv), Isocyanate (1.1 equiv), DCM.

  • Protocol: Stir at RT for 2–12 hours. The product often precipitates out of DCM.

  • Application: Common in kinase inhibitors (e.g., Sorafenib mimics).

Amide Coupling (HATU Method)
  • Reagents: Carboxylic Acid (1.1 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv), DMF.

  • Protocol: Pre-activate acid with HATU/DIPEA for 15 mins, then add aniline. Stir 12h.

Visualized Workflows

Synthesis Pathway Diagram

ReactionPathway cluster_warning Critical Control Point Start 4-Fluoro-3-Nitrophenyl Pyridazine SNAr S_NAr Reaction (Nucleophilic Attack) Start->SNAr Amine/Base 60°C Intermediate1 4-Substituted-3-Nitro Intermediate SNAr->Intermediate1 Reduction Nitro Reduction (Fe / NH4Cl) Intermediate1->Reduction Chemoselective Conditions Aniline 3-Amino-4-Substituted Derivative Reduction->Aniline Final Final Drug Candidate (Urea/Amide) Aniline->Final Acylation/ Coupling

Caption: Figure 1. Modular synthetic workflow converting the fluoronitro scaffold into bioactive derivatives.

Reduction Decision Matrix

ReductionDecision Start Choose Reduction Method Q1 Is Pyridazine Ring Sensitive to H2? Start->Q1 MethodA Method A: Fe / NH4Cl (Recommended) Q1->MethodA Yes (Standard) MethodB Method B: H2 / Pd-C (High Risk) Q1->MethodB No (Rare) MethodC Method C: SnCl2 / HCl (Alternative) Q1->MethodC Acid Stable Only NoteA Preserves C=C and Halogens MethodA->NoteA NoteB Risk of Tetrahydropyridazine MethodB->NoteB

Caption: Figure 2. Decision tree for selecting the appropriate reduction strategy to maintain scaffold integrity.

References

  • Asif, M. Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. [Link]

  • Tjosaas, F., & Fiksdahl, A. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.[2] MDPI Molecules, 2006. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism.[3] Chemistry Steps.[4][5][6] [Link]

  • Hung, T-Y., et al. Selective nitro reduction in the synthesis of 'real-world' targets. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues of nitrophenyl pyridazines in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of nitrophenyl pyridazine compounds in aqueous buffers. Our goal is to equip you with the foundational knowledge and practical protocols necessary to overcome solubility challenges in your experiments.

Section 1: Understanding the Core Challenge

Q1: Why are my nitrophenyl pyridazine compounds so difficult to dissolve in aqueous buffers?

A1: The solubility challenge with this class of compounds stems from a combination of their inherent physicochemical properties. Understanding these is the first step to effective troubleshooting.

  • Hydrophobicity of the Aromatic Rings: The structure contains at least two aromatic rings: a phenyl group and a pyridazine ring. These non-polar structures are hydrophobic, meaning they are repelled by water molecules, which would rather interact with each other. This is a primary driver of low aqueous solubility.[1]

  • Crystal Lattice Energy: In their solid state, these molecules are often arranged in a stable crystal lattice. A significant amount of energy is required to break the bonds holding the crystal together before the individual molecules can interact with the solvent (a process called solvation). If the energy released from solvation is less than the crystal lattice energy, the compound will have poor solubility.[2][3]

  • The Pyridazine Moiety: The pyridazine ring itself is a unique heterocycle. It has a high dipole moment and two adjacent nitrogen atoms that can act as hydrogen bond acceptors.[4][5][6] While this can contribute to some polarity, the overall molecule often remains lipophilic. Furthermore, pyridazine is a weak base (pKa ≈ 2.3), meaning it is not easily protonated and solubilized in moderately acidic solutions, unlike more basic heterocycles such as pyridine.[4][5][7]

  • The Nitrophenyl Group: The nitro (-NO2) group is strongly electron-withdrawing and polar, but its contribution to overall water solubility can be limited, especially when attached to a large hydrophobic scaffold.

Section 2: Diagnostic Workflow for Solubility Issues

Before applying a solution, it's crucial to correctly diagnose the problem. The following workflow helps identify the nature and timing of your solubility issue.

Q2: What are the common signs of a solubility problem in my experiment?

A2: Solubility issues can manifest in several ways, not always as visible particles.

  • Visible Precipitate or Cloudiness: This is the most obvious sign. You may see undissolved particles, a fine suspension, or a general haziness in your stock solution or final assay buffer.

  • Inconsistent or Non-Reproducible Results: If the dissolved concentration of your compound varies between experiments (or even between wells in a plate), you will see high variability in your data. This is often a hallmark of a compound that is at or near its solubility limit.

  • Low Biological Activity or Signal: If the actual concentration of the dissolved compound is much lower than your calculated nominal concentration, the observed biological effect will be diminished or absent, leading to a false negative or an underestimation of potency.

G cluster_0 Initial Observation cluster_1 Problem Diagnosis cluster_2 Troubleshooting Path A Prepare Stock Solution (e.g., in DMSO) B Dilute into Aqueous Buffer A->B C Is the Stock Solution Clear? A->C D Is the Final Aqueous Solution Clear? B->D C->B Yes F Issue: Poor solubility in organic stock solvent. Action: Try alternative co-solvent (Table 1). C->F No E Are Experimental Results Reproducible? D->E Yes G Issue: Compound precipitates upon aqueous dilution. Action: See Section 3, Issue 1. D->G No H Issue: Compound may be at its solubility limit. Action: See Section 3, Issue 2. E->H No I Solubility Appears Adequate. Proceed with experiment, but remain vigilant. E->I Yes

Caption: Diagnostic workflow for identifying the root cause of solubility problems.

Section 3: Systematic Troubleshooting Guide

This section provides question-driven solutions to common solubility problems.

Issue 1: My compound will not dissolve sufficiently, or it precipitates upon dilution into my aqueous buffer.

This is the most frequent challenge. The core strategy is to first dissolve the compound in a water-miscible organic solvent (a co-solvent) to create a concentrated stock solution, and then carefully dilute this stock into the final aqueous buffer.

A3: Dimethyl sulfoxide (DMSO) is the most common and effective starting point for creating stock solutions of poorly soluble compounds.[8]

Mechanism of Action: Co-solvents work by reducing the overall polarity of the solvent system. They disrupt the strong hydrogen-bonding network of water, making it more favorable for the hydrophobic compound to enter the solution.[9][]

Co-SolventTypeKey CharacteristicsTypical Final Assay Conc.
DMSO Polar AproticExcellent solubilizing power for a wide range of compounds.[8][11]< 0.5% (v/v)
Ethanol (EtOH) Polar ProticGood general-purpose solvent, less toxic than methanol.[12][13]< 1% (v/v)
N,N-Dimethylformamide (DMF) Polar AproticSimilar to DMSO, can be effective if DMSO fails.< 0.5% (v/v)
Polyethylene Glycol 400 (PEG 400) Polar ProticA viscous liquid polymer, often used in formulations to improve solubility and stability.[2][14]Variable, often >1%

Table 1: Recommended initial co-solvents for preparing stock solutions.

  • Weigh Compound: Accurately weigh a small amount of your nitrophenyl pyridazine compound (e.g., 1-5 mg) into a clean glass vial.

  • Add Co-Solvent: Add a calculated volume of high-purity DMSO (or other co-solvent) to achieve a high concentration (e.g., 10-50 mM). Start with a small volume and add more if needed.

  • Facilitate Dissolution: Vortex the vial vigorously for 1-2 minutes. If the compound does not fully dissolve, you can use gentle heating (30-40°C) or sonication for 5-10 minutes.

  • Visual Inspection (Critical): Hold the vial against a light source and background. The solution must be completely clear, with no visible particles, haze, or Tyndall effect (light scattering).

  • Dilution into Buffer: Perform a serial dilution of your stock into the final aqueous buffer. When diluting, add the stock solution to the buffer (not the other way around) and mix immediately and thoroughly to avoid localized high concentrations that can cause precipitation.

  • Control/Verification: Always prepare a "vehicle control" for your experiment, which contains the same final concentration of the co-solvent as your test samples. This ensures that any observed biological effects are not due to the solvent itself.

Issue 2: My compound seems to dissolve initially but then crashes out over time or gives variable results.

This suggests you are operating very close to the compound's thermodynamic solubility limit in your final assay buffer. The following strategies can increase this limit.

A4: Yes, pH adjustment is a powerful technique, but its effectiveness depends on whether your nitrophenyl pyridazine has an ionizable functional group with a pKa near the physiological pH range.

Causality: The solubility of a compound increases dramatically when it is in its ionized (charged) state, as the charged species interacts much more favorably with polar water molecules.[15] The Henderson-Hasselbalch equation governs the ratio of the ionized to unionized form. For a weak base (like an amino-pyridazine derivative):

pH = pKa + log([Base] / [Acid])

To increase the proportion of the more soluble protonated (acid) form, the pH of the solution must be below the pKa of the basic functional group. Since the pyridazine ring itself is only weakly basic, this strategy is most effective for derivatives that contain a more basic group, such as an amino substituent.[4][7]

G cluster_0 pH vs. pKa for a Weak Base (R-NH2) cluster_1 Dominant Species & Solubility A pH << pKa B pH = pKa D Predominantly Ionized (R-NH3+) High Aqueous Solubility A->D C pH >> pKa E 50% Ionized 50% Unionized B->E F Predominantly Unionized (R-NH2) Low Aqueous Solubility C->F

Caption: Relationship between pH, pKa, and the solubility of a weakly basic compound.

  • Prepare Buffers: Make a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). Ensure the buffer components themselves do not interact with your compound.

  • Add Compound: Add an excess amount of your solid nitrophenyl pyridazine to a small volume (e.g., 1 mL) of each buffer in separate vials. The goal is to create a saturated solution.

  • Equilibrate: Tightly cap the vials and shake them at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantify Supernatant: Carefully remove the supernatant and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Analyze: Plot the measured solubility against the buffer pH. This will reveal the pH range where your compound is most soluble.

Caution: Ensure that the chosen pH is compatible with the stability of your compound and the requirements of your biological assay.

A5: Yes, the ionic strength of your buffer can have a significant, and sometimes counterintuitive, effect on solubility.

  • Salting Out (Decreased Solubility): At high salt concentrations, water molecules become highly organized around the salt ions, reducing the amount of "free" water available to solvate your compound. This typically decreases the solubility of non-polar compounds.[16]

  • Salting In / Diverse Ion Effect (Increased Solubility): At lower to moderate salt concentrations, the presence of inert ions can sometimes increase solubility. These ions shield the electrostatic interactions between the molecules of your compound, making it easier for them to dissolve.[17][18] This effect is generally less pronounced than salting out.

  • Common Ion Effect: If your compound is a salt (e.g., a hydrochloride salt) and your buffer contains the same counter-ion (chloride), it can suppress dissolution.[19][20]

Recommendation: Unless required for your assay, start with a buffer of moderate ionic strength (e.g., 50-150 mM). If you face persistent issues, testing buffers with lower or higher salt content can be a useful diagnostic step.

A6: For extremely challenging compounds, more advanced formulation strategies using solubilizing excipients may be necessary. These are molecules specifically designed to increase the apparent solubility of other compounds.

Excipient ClassExample(s)Mechanism of Action
Surfactants Polysorbate 80 (Tween® 80), Sodium Lauryl Sulfate (SLS)Above their critical micelle concentration (CMC), surfactant molecules form micelles. The hydrophobic core of the micelle can encapsulate the insoluble compound, while the hydrophilic shell interacts with the aqueous buffer.[21][22]
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The nitrophenyl pyridazine compound can form an "inclusion complex" by fitting into this cavity, rendering the entire complex water-soluble.[2][23][24]
Polymers Soluplus®, Povidone (PVP)These polymers can form solid dispersions or amorphous systems with the drug, preventing crystallization and enhancing dissolution.[23][25]

Table 2: Advanced solubilizing excipients.

Implementation: The use of these excipients requires careful formulation development and validation to ensure they do not interfere with your assay. They are typically tested across a range of concentrations to find the optimal ratio of excipient to your compound.

References

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). World Journal of Pharmaceutical Research.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (n.d.).
  • Impact of Ionic Strength on Solubility - True Geometry's Blog. (n.d.).
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011). American Pharmaceutical Review.
  • Ionic Strength of Soluble Salts Explained: Definition, Examples, Practice & Video Lessons. (n.d.).
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024). WuXi AppTec.
  • Techniques for solubility enhancement of poorly soluble drugs: an overview - JMPAS. (2012).
  • Ionic Strength Effect → Term - Fashion → Sustainability Directory. (2025).
  • Techniques to improve the solubility of poorly soluble drugs - ResearchG
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (2012).
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022).
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Strategies for formulating and delivering poorly water-soluble drugs - Academia.edu. (n.d.).
  • Video: Ionic Strength: Effects on Chemical Equilibria - JoVE. (2024). Journal of Visualized Experiments.
  • The Effect of Ionic Strength on the Solubility of an Electrolyte | Request PDF - ResearchG
  • PRODUCT INFORM
  • pH Adjustment and Co-Solvent Optimiz
  • Solubility enhancement – A challenge for hydrophobic drugs - IOSR Journal. (n.d.).
  • 3-(4-methoxyphenyl)-5-nitro-4-pyridazinamine - ChemSynthesis. (2025).
  • Hi, can anyone tell me how to dissolve a hydrophobic compound..?
  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC. (n.d.).
  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.).
  • The pyridazine heterocycle in molecular recognition and drug discovery - ResearchG
  • Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect - PubMed. (2010).
  • Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents - MDPI. (2019).
  • Technical Support Center: Overcoming Nitrophenol Solubility in Assays - Benchchem. (n.d.).
  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - MDPI. (2022).
  • Which is the best organic solvent for nitrophenol solubility and extraction?
  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv
  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery - Blumberg Institute. (n.d.).
  • Soluplus as a solubilizing excipient for poorly water-soluble drugs: Recent advances in formulation strategies and pharmaceutical product fe
  • Solubilizing Excipients in Oral and Injectable Formul
  • Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2 H)-one in Different Pharmaceutical Solvents - PubMed. (2019).
  • Calculated pKa values of pyridazine (1), the pyridazine–BF3 adduct (2),...
  • Physical Properties of Pyridazines - ResearchG
  • Nitrophenols | C6H7NO3 | CID 88473196 - PubChem. (n.d.).

Sources

Minimizing side reactions during chlorine displacement in pyridazines

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of pyridazine-containing molecules. Chlorine displacement on the pyridazine ring is a cornerstone transformation, but it is often accompanied by challenging side reactions that can complicate synthesis and reduce yields. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these challenges, optimize your reaction conditions, and ensure the integrity of your results.

Introduction: The Challenge of Pyridazine SNAr Chemistry

The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is highly electron-deficient. This property makes it particularly susceptible to Nucleophilic Aromatic Substitution (SNAr), a critical reaction for functionalizing the ring.[1][2] The electron-withdrawing nature of the two nitrogen atoms activates the ring carbons towards attack by nucleophiles, facilitating the displacement of good leaving groups like chlorine.[1]

The generally accepted mechanism for this transformation is the SNAr addition-elimination pathway. The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine, which disrupts the ring's aromaticity and forms a negatively charged intermediate known as a Meisenheimer complex.[3][4][5] This intermediate is resonance-stabilized, with the negative charge delocalized onto the electronegative nitrogen atoms.[6] The aromaticity is then restored by the expulsion of the chloride leaving group.

However, this reactivity also opens the door to several competing side reactions. Issues such as hydrodechlorination, dimerization, and reactions with solvents can significantly impact the efficiency and outcome of the desired transformation. This guide will address these specific problems in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why is my chloropyridazine not reacting, even with a strong nucleophile?

A1: Several factors could be at play. First, ensure your reaction is truly anhydrous if using moisture-sensitive reagents (like Grignards or strong bases such as NaH). Second, the electronic properties of your specific pyridazine are critical. While the pyridazine core is electron-deficient, strong electron-donating groups (EDGs) on the ring can decrease the electrophilicity of the carbon center, slowing or inhibiting the reaction.[7] Finally, consider temperature. SNAr reactions on heteroaromatics often require heating to overcome the activation energy associated with disrupting the aromatic system.[8]

Q2: Which position on the pyridazine ring is most reactive for SNAr?

A2: The positions ortho and para (positions 3, 6, and 4, 5 respectively) to the ring nitrogens are the most electron-deficient and therefore the most activated for nucleophilic attack.[9] The ability to delocalize the negative charge of the Meisenheimer intermediate onto the nitrogen atoms is key to stabilizing this high-energy species, making the reaction kinetically favorable at these positions.[6]

Q3: What is the best general-purpose solvent for this reaction?

A3: Polar aprotic solvents like DMF, DMSO, NMP, and dioxane are excellent choices. They can effectively solvate the cationic counter-ion of the nucleophile and do not interfere with the reaction through protonation. The choice often depends on the required reaction temperature and the solubility of your specific substrates. For instance, NaH in DMF and KOH in DMSO are common base/solvent combinations used to deprotonate nucleophiles in situ.[9]

Q4: Do I always need a base?

A4: Not always, but it is very common. If you are using a neutral nucleophile like an amine or alcohol, a non-nucleophilic base is required to deprotonate the nucleophile after it has added to the ring (or to deprotonate it beforehand to increase its nucleophilicity). The base also serves to neutralize the HCl generated during the reaction. Common choices include K₂CO₃, Cs₂CO₃, or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).

Troubleshooting Guide: Minimizing Side Reactions

This section addresses specific experimental problems and provides actionable solutions grounded in mechanistic principles.

Problem 1: Low or No Conversion of Starting Material

Q: My TLC/LC-MS shows primarily unreacted chloropyridazine. I've tried increasing the temperature and reaction time. What's wrong?

A: If elevated temperature and longer reaction times are ineffective, the issue may be more fundamental. Consider the following troubleshooting workflow:

G start Low Conversion q1 Is the Nucleophile Strong Enough? start->q1 q2 Is the Base Appropriate? q1->q2 Yes sol1 Increase Nucleophilicity: - Use stronger base (e.g., NaH, t-BuOK) - Switch to a more potent nucleophile q1->sol1 No q3 Are Reagents Degraded? q2->q3 Yes sol2 Optimize Base: - Ensure pKa of base > pKa of Nu-H - Use a non-nucleophilic base (e.g., DBU, K2CO3) q2->sol2 No sol3 Verify Reagent Quality: - Use fresh, anhydrous solvent - Check purity of nucleophile and substrate q3->sol3 Yes

Caption: Troubleshooting workflow for low reaction conversion.

  • Nucleophile Potency: The nucleophile may be too weak. For example, an alcohol is a poor nucleophile, but its corresponding alkoxide (formed by deprotonation with a strong base like NaH) is excellent.

  • Base Selection: The base must be strong enough to deprotonate your nucleophile but should not compete in the reaction. If your nucleophile has a pKa of 16 (like an alcohol), a weak base like TEA (pKa of conjugate acid ~11) will not be effective. A stronger base like potassium tert-butoxide (pKa of conjugate acid ~19) would be required.

  • Reagent Quality: Ensure your reagents are pure and your solvents are anhydrous, especially when using highly reactive species. Some nucleophiles, particularly thiols, can oxidize on standing.

Problem 2: Hydrodechlorination (Loss of Chlorine, Replaced by Hydrogen)

Q: My main byproduct has a mass corresponding to the starting material minus 34 Da (loss of Cl, gain of H). What is causing this hydrodechlorination?

A: Hydrodechlorination is a common side reaction, particularly in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), but it can also occur under standard SNAr conditions.[10][11]

  • Mechanism: This side reaction is often promoted by trace metals, a hydrogen source (e.g., solvent, water, or the nucleophile itself), and a base.[10][12] The reaction can proceed via catalytic hydrogenation pathways where the chloropyridazine is reduced on the catalyst surface.[10][12]

  • Solutions:

    • Scrupulous Cleaning: Ensure all glassware is free of residual palladium or other reduction catalysts from previous reactions.

    • Inert Atmosphere: Use a robust inert atmosphere (Argon or Nitrogen) to prevent side reactions that may be promoted by oxygen.

    • Hydrogen Source Control: If using an amine or alcohol as a solvent or in large excess, it can act as a hydrogen donor. Consider switching to a non-protic solvent like dioxane or toluene.

    • Base Choice: In some cases, certain bases can promote this pathway. If using a hydride base (e.g., NaH), ensure it is fully consumed by the nucleophile before extended heating.

Problem 3: Dimerization or Oligomerization

Q: I am seeing high molecular weight species in my mass spectrum, suggesting dimerization of my pyridazine or reaction with the product. How can I stop this?

A: This often occurs when the product of the initial substitution is more nucleophilic than the starting nucleophile, leading to a subsequent reaction with another molecule of chloropyridazine. This is common when forming dipyridothiazine dimers or similar structures.[13]

  • Mechanism: The newly installed group (e.g., an amino or thiol group) can be deprotonated, creating a new nucleophilic center that attacks another equivalent of the starting material.

  • Solutions:

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the nucleophile to ensure all the chloropyridazine is consumed quickly.

    • Slow Addition: Add the chloropyridazine slowly to a solution of the deprotonated nucleophile. This maintains a low concentration of the electrophile, favoring the desired reaction over the subsequent dimerization.

    • Protecting Groups: If the nucleophile has a second reactive site, consider protecting it before the reaction and deprotecting it in a later step.

Problem 4: Reaction with Solvent

Q: I am using DMF as a solvent and see a byproduct corresponding to the addition of a dimethylamino group. Why is this happening?

A: At elevated temperatures (>120-140 °C), DMF can decompose to generate dimethylamine, which is a potent nucleophile. This amine can then compete with your desired nucleophile, leading to the formation of an unwanted aminopyridazine byproduct.

  • Solutions:

    • Lower Temperature: If the reaction kinetics allow, reduce the temperature.

    • Change Solvent: Switch to a more thermally stable polar aprotic solvent, such as DMSO or NMP (N-Methyl-2-pyrrolidone). Dioxane is also an excellent, stable alternative, though less polar.

Summary of Key Reaction Parameters

The table below summarizes the critical parameters and provides starting points for optimization.

ParameterCommon OptionsKey Considerations
Substrate 3-chloro, 3,6-dichloro-, or other chloropyridazinesReactivity is enhanced by electron-withdrawing groups and diminished by electron-donating groups.[7]
Nucleophile Amines, alcohols, thiols, carbanionsStronger nucleophiles react faster. Steric hindrance on the nucleophile can slow the reaction.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaH, t-BuOK, DIPEAMust be strong enough to deprotonate the nucleophile (if necessary). Should be non-nucleophilic to avoid competing.
Solvent DMF, DMSO, NMP, Dioxane, THFMust be aprotic (unless it's the nucleophile). Must be stable at the reaction temperature.
Temperature 25 °C to 150 °CHigher temperatures increase reaction rate but can also promote side reactions like solvent decomposition.

General Experimental Protocol: Amination of 3,6-Dichloropyridazine

This protocol provides a robust starting point for the displacement of a chlorine atom with a generic primary amine.

1. Reagent Preparation:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,6-dichloropyridazine (1.0 eq).

  • Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq).

  • Seal the flask with a septum and purge with dry Argon or Nitrogen for 10-15 minutes.

2. Reaction Setup:

  • Via syringe, add anhydrous DMF (or another suitable solvent like Dioxane) to create a ~0.2 M solution with respect to the dichloropyridazine.

  • Add the primary amine nucleophile (1.1 eq).

  • Begin vigorous stirring.

3. Execution and Monitoring:

  • Heat the reaction mixture to 80-100 °C using an oil bath.

  • Monitor the reaction progress by TLC or LC-MS every 2-4 hours. A typical reaction time is 12-24 hours. Look for the disappearance of the starting material and the appearance of a new, typically more polar, product spot.

4. Workup and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Caption: General workflow for a pyridazine SNAr reaction.

References

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (Oct 2018). Available at: Stack Exchange Chemistry[Link]

  • Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. (Sep 2020). YouTube. [Link]

  • Nucleophilic aromatic substitutions. (Jan 2019). YouTube. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (Aug 2018). Master Organic Chemistry. [Link]

  • Nucleophilic Aromatic Substitution. (Aug 2021). Chemistry Steps. [Link]

  • Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine. Lejan Team. [Link]

  • Product Class 8: Pyridazines. Science of Synthesis. [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (2010). International Journal of ChemTech Research. [Link]

  • Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot. [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. PMC. [Link]

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). (May 2002). PubMed. [Link]

  • Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. (Sep 2009). PubMed. [Link]

  • Pyridine-4-thiol as halogen-bond (HaB) acceptor: influence of the noncovalent interaction in its reactivity. PMC. [Link]

  • Kinetics of the Hydrodechlorination Reaction of Chlorinated Compounds on Palladium Catalysts. Digital WPI. [Link]

  • Theoretical and Applied Aspects of Hydrodechlorination Processes—Catalysts and Technologies. (Feb 2020). MDPI. [Link]

  • Mechanism of the substitution of chloride in trans-[Pt(PEt3)2(R)Cl] by pyridine: kinetic evidence for a reaction intermediate. Journal of the Chemical Society, Dalton Transactions. [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (Nov 2018). PMC. [Link]

  • SNAr Reactions of Pyridine: Videos & Practice Problems. (Sep 2024). Pearson. [Link]

  • Synthesis of polysubstituted pyridazines via Cu-mediated C(sp3)–C(sp3) coupling/annulation of saturated ketones with acylhydrazones. Chemical Communications. [Link]

  • Nucleophilic Aromatic Substitution (NAS). (Mar 2021). YouTube. [Link]

  • Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. (2021). Organic Chemistry Portal. [Link]

  • Synthesis and Structural Characterization of Novel Dimers of Dipyridothiazine as Promising Antiproliferative Agents. (Nov 2023). PMC. [Link]

  • Influence of Chlorine Substituents on Biological Activity of Chemicals. Euro Chlor. [Link]

  • S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. (Jan 2019). ResearchGate. [Link]

  • SRN1 mechanism in heteroaromatic nucleophilic substitution. Reactions involving halogenated pyrimidines, pyridazines, and pyrazines. The Journal of Organic Chemistry. [Link]

  • Catalytic Hydrodechlorination of 4-Chlorophenol by Palladium-Based Catalyst Supported on Alumina and Graphene Materials. (May 2023). PMC. [Link]

  • Dechlorination of chloropicrin and 1,3-dichloropropene by hydrogen sulfide species: redox and nucleophilic substitution reactions. (Mar 2006). PubMed. [Link]

Sources

Purification methods for 3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine

Case ID: #PYDZ-CNF-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

You are attempting to purify 3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine . This molecule presents a specific set of chromatographic challenges due to the competing physicochemical properties of its functional groups:

  • Pyridazine Core: Contains basic nitrogen atoms (

    
     ~2.3 for conjugate acid), which act as hydrogen bond acceptors, leading to strong interactions with acidic silanols on silica gel (tailing).
    
  • 4-Fluoro-3-nitrophenyl moiety: Highly electron-withdrawing. This deactivates the system but makes the fluorine atom susceptible to Nucleophilic Aromatic Substitution (

    
    ), particularly in the presence of nucleophilic mobile phase modifiers.
    
  • 3-Chloro substituent: Adds lipophilicity but serves as a reactive handle.

This guide provides a self-validating protocol to isolate your target with >98% purity while preventing on-column degradation.

Module 1: Method Development & Solvent Selection

The Core Challenge: The basicity of the pyridazine ring causes "streaking" or "tailing" on standard silica.[1] However, standard remedies (adding amines) risk displacing the labile fluorine atom activated by the ortho-nitro group.

Recommended Solvent Systems

Do not rely on a single isocratic run. Use the following gradients based on Thin Layer Chromatography (TLC) behavior.

Solvent SystemComposition RangeSelectivity MechanismApplication
System A (Standard) Hexanes / Ethyl Acetate (EtOAc) Gradient: 10%

60% EtOAc
Polarity-based separation.Best for removing non-polar impurities (e.g., bis-coupled byproducts).
System B (Alternative) Dichloromethane (DCM) / EtOAc Gradient: 0%

30% EtOAc
"Solvent Selectivity" (Dipole-Dipole).Use if System A causes co-elution. DCM solubilizes the nitro-aromatic core better.
System C (Polar) DCM / Methanol (MeOH) Gradient: 0%

5% MeOH
Hydrogen bonding disruption.Only if the compound sticks to the baseline.
The "Modifier" Dilemma (Critical Technical Note)
  • Standard Practice: Add 1% Triethylamine (TEA) to block silanols.

  • Risk for Your Molecule: The 4-fluoro-3-nitrophenyl group is an electrophile. Strong nucleophiles or high concentrations of base can displace the Fluorine (

    
     or 
    
    
    
    ).
  • Solution: Use 0.5% Triethylamine (TEA) only if tailing is severe. TEA is sterically hindered and less nucleophilic than ammonia. Do not use Ammonium Hydroxide.

Module 2: The Purification Protocol

Step 1: Sample Preparation (Dry Loading)

Why: This compound likely has poor solubility in Hexanes. Liquid loading with DCM often leads to "band broadening" (the sample precipitates at the top of the column when the hexane mobile phase hits it).

  • Dissolve crude mixture in minimal DCM or Acetone .

  • Add Silica Gel 60 (ratio: 2g silica per 1g crude).

  • Evaporate solvent under reduced pressure until a free-flowing powder remains.

  • Validation: Ensure no solvent smell remains; residual acetone will ruin the separation gradient.

Step 2: Column Packing & Execution
  • Stationary Phase: Silica Gel 60 (40-63 µm).

  • Column Volume (CV): Use a column size where sample mass is <1% of silica mass (difficult separation) or <5% (easy separation).

Gradient Workflow (Graphviz Visualization):

PurificationWorkflow Start Crude Mixture (Dry Loaded) Equilibrate Equilibrate Column (100% Hexanes + 0.5% TEA) Start->Equilibrate Elution1 Elute 0-20% EtOAc (Remove Non-polar Impurities) Equilibrate->Elution1 3 CVs Elution2 Elute 20-50% EtOAc (Target Compound Elution) Elution1->Elution2 Gradient Ramp Check TLC Check Fractions Elution2->Check Check->Elution2 Mixed (Refine Gradient) Pool Pool & Concentrate (< 40°C) Check->Pool Pure

Caption: Optimized gradient elution workflow for 3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine purification.

Module 3: Troubleshooting & FAQs

Q1: The compound is "streaking" (tailing) significantly on the TLC plate and column. How do I fix this?

Diagnosis: The pyridazine nitrogens are interacting with the acidic protons of the silica silanols (


).[1]
Corrective Action: 
  • Pre-treat the column: Flush the packed silica with 3 Column Volumes (CV) of Hexane containing 1% TEA .

  • Mobile Phase: Include 0.5% TEA in your eluent bottles.

  • Warning: Do not let the column sit overnight with TEA; flush it out immediately after purification to prevent slow degradation of the fluoronitro group.

Q2: I see a co-eluting impurity just before my product. What is it?

Diagnosis: This is likely the 3,6-bis(4-fluoro-3-nitrophenyl)pyridazine (homocoupled byproduct) or unreacted 3,6-dichloropyridazine . Corrective Action:

  • Change Selectivity: Switch from Hex/EtOAc to Toluene/EtOAc (9:1 to 7:3) . The

    
     interactions between Toluene and the electron-deficient nitrophenyl ring often separate it from the bis-substituted impurity.
    
  • Visualization: Use a DOT diagram to decide your next move.

TroubleshootingLogic Issue Co-elution Observed ImpurityType Identify Impurity (via TLC/LCMS) Issue->ImpurityType NonPolar Non-polar (Starting Material) ImpurityType->NonPolar Higher Rf Polar Polar (Boronic Acid) ImpurityType->Polar Baseline Action1 Switch to 100% DCM Isocratic NonPolar->Action1 Action2 Wash with NaHCO3 before loading Polar->Action2

Caption: Decision logic for resolving co-elution issues based on impurity polarity.

Q3: My product turned yellow/orange on the column and yield is low.

Diagnosis: The "yellowing" often indicates hydrolysis of the chloride or displacement of the fluorine to form a phenol/aniline derivative (which are often highly colored nitro-compounds). Corrective Action:

  • Reduce Acidity: Standard silica is slightly acidic (pH 5-6). If your compound is acid-sensitive (rare for this scaffold but possible), use Neutral Alumina instead of Silica.

  • Speed: Flash chromatography should be fast. Do not run a "gravity column" for 5 hours. Use positive pressure (air/nitrogen) to finish the run in <30 minutes.

Q4: How do I visualize the compound on TLC?
  • UV (254 nm): The nitrophenyl and pyridazine rings are highly conjugated. It will be UV active.[2]

  • Stain: Do not use acidic stains (Hanessian’s/Permanganate) if you want to recover the spot. The nitro group usually quenches fluorescence, making the spot appear dark purple/black against the green F254 background.

References

  • Still, W. C.; Kahn, M.; Mitra, A. "Rapid Chromatographic Techniques for Preparative Separations with Moderate Resolution."[3] Journal of Organic Chemistry, 1978 , 43(14), 2923–2925.[3] Link

    • Context: The foundational text for flash chromatography flow r
  • Li, J. J. "Chapter 3: Pyridazines." Heterocyclic Chemistry in Drug Discovery, Wiley, 2013.
  • Reich, H. J. "Chromatography Solvent Systems." University of Wisconsin-Madison Organic Chemistry Data. Link

    • Context: Authoritative guide on solvent selectivity groups (DCM vs. EtOAc).
  • Biotage. "The Flash Purification of Nitrogen Heterocycles." Biotage Technical Notes. Link

    • Context: Specific protocols for amine-modified mobile phases to reduce tailing.

Sources

Technical Support Center: Efficient Removal of Palladium Impurities from Pyridazine Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the removal of palladium (Pd) impurities from pyridazine-containing pharmaceutical intermediates. The information herein is structured to offer both high-level guidance through Frequently Asked Questions (FAQs) and detailed, actionable solutions in the Troubleshooting Guide.

Introduction: The Challenge of Palladium Removal in Pyridazine Systems

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, are indispensable tools in modern pharmaceutical synthesis for their efficiency in forming carbon-carbon and carbon-heteroatom bonds.[1] However, a significant challenge that arises is the removal of residual palladium from the active pharmaceutical ingredient (API) to levels that comply with the stringent limits set by regulatory bodies like the International Council for Harmonisation (ICH).[2][3]

Pyridazine-containing molecules present a unique challenge due to the nitrogen atoms in the heterocyclic ring, which can coordinate with palladium species, making them more difficult to remove by conventional methods. This technical guide will explore various strategies and provide practical, step-by-step protocols to address these specific challenges.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove palladium from pharmaceutical intermediates?

A: Palladium is a heavy metal with potential toxicological effects.[4] Regulatory agencies, such as the FDA and EMA, have established strict limits for elemental impurities in drug products to ensure patient safety.[2][3] The ICH Q3D guideline provides permitted daily exposure (PDE) values for various elements, including palladium.[3][5][6] For oral medications, the PDE for palladium is typically 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final API, depending on the daily dosage.[6]

Q2: What are the common methods for palladium removal?

A: A variety of techniques are available, including:

  • Adsorption: Using solid-supported scavengers (e.g., functionalized silica, resins) or activated carbon to bind palladium.[7][8]

  • Extraction: Employing aqueous washes with chelating agents to pull palladium into the aqueous phase.

  • Crystallization: Purifying the final product through recrystallization, which can sometimes leave palladium impurities in the mother liquor.[8]

  • Filtration: Passing the reaction mixture through a filter aid like Celite to remove solid palladium particles.[9]

The choice of method depends on the specific palladium species present, the nature of the pyridazine intermediate, and the solvent system.[7]

Q3: How do I choose the right palladium scavenger for my pyridazine-containing compound?

A: The selection of a scavenger is a critical, system-dependent decision.[7] Key factors to consider include:

  • The nature of the palladium species: Pd(0) and Pd(II) may require different scavenging strategies.

  • The functional groups on your pyridazine intermediate: To avoid unwanted side reactions or product loss through adsorption.

  • The solvent system: The scavenger must be compatible with the process solvent.

  • Cost and scalability: For large-scale manufacturing, the cost-effectiveness of the scavenger is a major consideration.[7]

A screening study with a small panel of scavengers is highly recommended to identify the most effective option for your specific process.[10][11][12]

Q4: Can I rely solely on recrystallization to remove palladium?

A: While recrystallization can be effective in some cases, it is often not sufficient on its own, especially for pyridazine-containing molecules where palladium may co-crystallize with the product.[13] It is generally more reliable to use a dedicated scavenging step prior to the final crystallization.

Troubleshooting Guide

This section addresses specific issues you may encounter during your palladium removal experiments and provides actionable solutions.

Issue 1: High Palladium Levels (>100 ppm) Persist After Initial Scavenging Attempt

Possible Causes:

  • Suboptimal Scavenger Choice: The selected scavenger may have a low affinity for the specific palladium species in your reaction mixture. Pyridazine-palladium complexes can be particularly stubborn.

  • Insufficient Scavenger Loading: The amount of scavenger used may be inadequate to bind all the residual palladium.

  • Inefficient Mass Transfer: Poor mixing or insufficient contact time between the scavenger and the solution can lead to incomplete removal.

  • Palladium State: The palladium may be present in a form that is not readily captured by the scavenger (e.g., fine colloidal particles).

Solutions:

  • Conduct a Scavenger Screening Study: Test a panel of scavengers with different functional groups (e.g., thiol, amine, thiourea) to identify the most effective one.[10][11][14][15]

  • Optimize Scavenger Loading and Reaction Conditions: Increase the equivalents of the scavenger, extend the treatment time, or moderately increase the temperature to improve kinetics.[11]

  • Consider a Multi-Step Approach: A combination of methods can be highly effective. For instance, an initial aqueous wash with a chelating agent like N-acetylcysteine can remove some palladium, followed by treatment with a solid-supported scavenger to capture the remaining traces.[9]

Issue 2: Significant Product Loss During Palladium Scavenging

Possible Causes:

  • Non-specific Adsorption: The scavenger may be adsorbing your pyridazine intermediate along with the palladium. This is a known issue with some carbon-based adsorbents.[7]

  • Product Degradation: The scavenging conditions (e.g., elevated temperature, presence of a reactive scavenger) might be causing your product to decompose.

Solutions:

  • Select a More Specific Scavenger: Functionalized silica scavengers often exhibit higher selectivity for metals over organic molecules compared to activated carbon.[7]

  • Optimize Scavenging Conditions: Reduce the temperature and treatment time to the minimum required for effective palladium removal.

  • Perform a Mass Balance Study: Carefully measure the amount of product before and after the scavenging step to quantify any losses and determine if they are acceptable.

Issue 3: Inconsistent Palladium Removal Results Between Batches

Possible Causes:

  • Variability in the Palladium Species: The nature and distribution of palladium species (e.g., soluble vs. insoluble, Pd(0) vs. Pd(II)) may differ from batch to batch.

  • Inconsistent Work-up Procedures: Minor variations in the post-reaction work-up can affect the form of the residual palladium.

  • Aging of the Reaction Mixture: The palladium species can agglomerate over time, which may affect the efficiency of certain removal methods.

Solutions:

  • Standardize the Post-Reaction Work-up: Ensure that the work-up procedure is consistent for every batch before initiating the palladium scavenging step.

  • Implement a Robust, Multi-faceted Removal Strategy: A process that combines different removal techniques (e.g., filtration followed by a scavenger) is often more robust and less susceptible to batch-to-batch variations.[9]

  • Characterize the Palladium Species: If possible, try to gain an understanding of the nature of the palladium in your system to better tailor the removal strategy.

Experimental Protocols

Protocol 1: Screening of Solid-Supported Palladium Scavengers

This protocol outlines a general procedure for screening different solid-supported scavengers to identify the most effective one for your pyridazine intermediate.

Materials:

  • Crude reaction mixture containing the pyridazine intermediate and residual palladium.

  • A panel of solid-supported scavengers (e.g., SiliaMetS® Thiol, QuadraSil™ AP, activated carbon).[14][16]

  • Appropriate solvent for your intermediate.

  • Vials with stir bars.

  • Heater/stir plate.

  • Centrifuge.

  • ICP-MS or ICP-OES for palladium analysis.

Procedure:

  • Dispense a known volume of your crude reaction mixture into several vials.

  • Add a pre-weighed amount of each scavenger to a separate vial (typically 5-10 wt% relative to the substrate). Include a control vial with no scavenger.

  • Add solvent if necessary to ensure good mixing.

  • Stir the vials at a controlled temperature (e.g., room temperature or 40-50 °C) for a set period (e.g., 2-16 hours).

  • After the specified time, centrifuge the vials to separate the solid scavenger.

  • Carefully collect a sample of the supernatant from each vial.

  • Analyze the palladium concentration in each sample using ICP-MS or ICP-OES.

  • Compare the results to identify the scavenger that provides the most efficient palladium removal with minimal product loss.

Protocol 2: Two-Step Palladium Removal Using an Aqueous Wash and a Solid Scavenger

This protocol is designed for situations where high levels of palladium are present and a single scavenging step is insufficient.

Step 1: Aqueous Wash with a Chelating Agent

  • Dissolve the crude pyridazine intermediate in a suitable organic solvent.

  • Prepare an aqueous solution of a chelating agent (e.g., 5-10% N-acetylcysteine).

  • Add the aqueous solution to the organic solution and stir vigorously for 1-4 hours.

  • Separate the aqueous layer.

  • Repeat the aqueous wash if necessary.

  • Wash the organic layer with brine and dry it over a suitable drying agent (e.g., Na2SO4 or MgSO4).

  • Concentrate the organic layer to obtain the partially purified intermediate.

Step 2: Treatment with a Solid-Supported Scavenger

  • Dissolve the partially purified intermediate from Step 1 in a suitable solvent.

  • Add the most effective solid-supported scavenger identified in your screening study (e.g., SiliaMetS® Thiol).

  • Stir the mixture at the optimized temperature and for the optimized time.

  • Filter off the scavenger.

  • Wash the scavenger with a small amount of fresh solvent to recover any adsorbed product.

  • Combine the filtrate and the washings.

  • Concentrate the solution to obtain the final product with low palladium content.

  • Verify the final palladium concentration using ICP-MS or ICP-OES.

Data Presentation

Table 1: Comparison of Palladium Scavenger Efficiency
ScavengerFunctional GroupLoading (mmol/g)Initial Pd (ppm)Final Pd (ppm)% Removal
Scavenger A Thiol1.215007595.0%
Scavenger B Amino Propyl2.0150035076.7%
Scavenger C Thiourea1.4150012092.0%
Activated Carbon N/AN/A150025083.3%

This is example data and will vary depending on the specific system.

Visualizations

Diagram 1: Decision Tree for Palladium Scavenger Selection

ScavengerSelection start Initial Pd Level Assessment high_pd High Pd (>500 ppm) start->high_pd > 500 ppm moderate_pd Moderate Pd (50-500 ppm) start->moderate_pd 50-500 ppm low_pd Low Pd (<50 ppm) start->low_pd < 50 ppm multi_step Multi-Step Approach: Aqueous Wash + Scavenger high_pd->multi_step scavenger_screen Scavenger Screening: Thiol, Amine, Thiourea, Carbon moderate_pd->scavenger_screen polish Polishing Step: Recrystallization or Cartridge Filtration low_pd->polish final_product Final Product < 10 ppm Pd multi_step->final_product ICP Analysis scavenger_screen->final_product ICP Analysis polish->final_product ICP Analysis PalladiumRemovalWorkflow cluster_reaction 1. Pd-Catalyzed Reaction cluster_workup 2. Initial Work-up cluster_scavenging 3. Palladium Scavenging cluster_purification 4. Final Purification cluster_analysis 5. Quality Control reaction Pyridazine Precursor + Coupling Partner (e.g., Suzuki, Buchwald-Hartwig) workup Aqueous Quench & Extraction reaction->workup scavenging Treatment with Solid-Supported Scavenger (e.g., Thiol-functionalized silica) workup->scavenging filtration Filtration to Remove Scavenger scavenging->filtration crystallization Recrystallization filtration->crystallization analysis ICP-MS Analysis for Pd Content crystallization->analysis

Caption: A typical workflow illustrating the key stages of palladium removal from a pyridazine pharmaceutical intermediate.

References

  • Magano, J. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • Johnson Matthey. (2016, October 15). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review. [Link]

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. [Link]

  • ICH. (2022, April 26). Guideline for Elemental Impurities Q3D(R2). [Link]

  • CMC Drug Product Development Regulatory Consulting Pharma. (n.d.). ICH Q3D Elemental Impurities. [Link]

  • Velocity Scientific Solutions. (n.d.). Application Note: Efficient Removal of Palladium and Iron from a Suzuki Coupling using SiliaMetS Metal Scavengers. [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Activated Carbon Business Division. [Link]

  • Velocity Scientific Solutions. (n.d.). SiliaMetS. [Link]

  • Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Screening. [Link]

  • Johnson Matthey. (n.d.). Quadrasil MP S: Silica metal scavenger. [Link]

  • Labcorp. (2024, July 29). Elemental impurities per USP and ICH q3d guidelines. [Link]

  • Contract Pharma. (2015, January 29). Heavy Metals in Drug Products. [Link]

  • MDPI. (2022, January 28). Iridium- and Palladium-Based Catalysts in the Pharmaceutical Industry. [Link]

Sources

Resolving regioisomer formation in 3,6-disubstituted pyridazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Regioisomer Formation in 3,6-Disubstituted Pyridazine Synthesis Current Status: ONLINE Agent: Senior Application Scientist

Introduction: The "Symmetry Trap" in Pyridazine Chemistry

Welcome to the Pyridazine Technical Support Center. If you are here, you are likely facing the "3,6-Regioisomer Trap."

The 3,6-disubstituted pyridazine scaffold is a privileged structure in drug discovery (e.g., Gabazine, Minaprine), serving as a bioisostere for phenyl rings or pyridines. However, its synthesis is plagued by a fundamental challenge: Symmetry breaking.

Whether you are condensing hydrazine with an unsymmetrical 1,4-diketone or attempting sequential nucleophilic substitution on 3,6-dichloropyridazine, the formation of inseparable regioisomers is the most common failure mode. This guide treats your chemical synthesis issues as "Support Tickets," providing root cause analysis and self-validating protocols to resolve them.

Ticket #402: Uncontrolled SNAr on 3,6-Dichloropyridazine

User Issue: "I am trying to synthesize a 3-amino-6-alkoxypyridazine. I reacted 3,6-dichloropyridazine with my amine, but I got a mixture of mono-substituted (desired), bis-substituted (impurity), and unreacted starting material. When I try to add the alkoxide second, the yield is terrible."

Diagnosis: The Deactivation Paradox

The pyridazine ring is highly electron-deficient (π-deficient), making it excellent for Nucleophilic Aromatic Substitution (SNAr).

  • The First Attack: The first chloride displacement is fast because the ring is highly activated.

  • The Deactivation: Once an electron-donating group (EDG) like an amine or alkoxide is installed, the ring becomes electron-rich. The second chloride becomes "deactivated," requiring significantly harsher conditions for the second substitution.

Root Cause: You are likely running the first step too hot or with excess nucleophile, causing some bis-substitution, while the second step is too cold to overcome the electronic deactivation.

Resolution Protocol: The "Thermal Step-Up" Method

To control regioselectivity and prevent bis-substitution, you must exploit the electronic deactivation mechanism.

Step-by-Step Workflow:

  • Step 1 (The Kinetic Phase):

    • Reagent: 3,6-Dichloropyridazine (1.0 equiv).

    • Nucleophile 1: Amine (0.95 equiv - slight deficit is crucial).

    • Conditions: 0°C to RT in THF or DMF. Do not heat.

    • Why? The deficit ensures no bis-substitution occurs. The unreacted starting material is easier to separate than the bis-product.

  • Step 2 (The Thermodynamic Phase):

    • Reagent: Crude mono-substituted product.

    • Nucleophile 2: Alkoxide (excess, 2-3 equiv).

    • Conditions: High temperature (100–120°C) or Microwave irradiation.

    • Why? The ring is now deactivated. You need thermal energy to force the second SNAr.

Data: Electronic Impact on Reaction Rates

Substituent at C3Effect on C6-Cl ReactivityRequired Temp for SNAr
-Cl (Starting Material)Highly Activated 0°C – 25°C
-OR (Alkoxy)Moderately Deactivated 60°C – 80°C
-NR₂ (Amino)Strongly Deactivated 100°C – 140°C
Visualization: The SNAr Decision Tree

SNAr_Logic Start Input: 3,6-Dichloropyridazine Nuc1 Add Nucleophile 1 (0.95 eq) Temp: 0°C - RT Start->Nuc1 Check Check LCMS Nuc1->Check Bis Bis-Product Formed? (Temp too high) Check->Bis >5% Bis Mono Mono-Product Isolated Check->Mono >90% Mono Nuc2 Add Nucleophile 2 (Excess) Temp: >100°C (Force Rxn) Mono->Nuc2 Final Target: 3,6-Hetero-Disubstituted Nuc2->Final

Caption: Logic flow for sequential SNAr. Note the temperature jump required between Step 1 and Step 2.[1]

Ticket #409: Regioisomer Scramble in Paal-Knorr Condensation

User Issue: "I am reacting methyl hydrazine with an unsymmetrical 1,4-diketone (1-phenyl-1,4-pentanedione) to make a specific pyridazine. I get a 1:1 mixture of regioisomers (3-Me-6-Ph vs 3-Ph-6-Me) that are impossible to separate."

Diagnosis: The "Hydrazone Ambiguity"

In the classical Paal-Knorr synthesis (Hydrazine + 1,4-Dicarbonyl), the hydrazine nitrogens are nucleophilic. If your diketone is unsymmetrical, the hydrazine can attack the C1 carbonyl or the C4 carbonyl first.

  • Sterics: The less hindered nitrogen attacks the less hindered carbonyl.

  • Electronics: The more nucleophilic nitrogen attacks the more electrophilic carbonyl.

  • The Conflict: Often, these factors oppose each other, leading to a ~50:50 mix.

Resolution Protocol: The Stepwise Hydrazone Strategy

Do not mix reagents in one pot. You must "lock" the regiochemistry by forming a hydrazone on a specific carbonyl before cyclization.

Protocol:

  • Step 1: Selective Monohydrazone Formation

    • Use a protected hydrazine (e.g., t-butyl carbazate) or control pH.

    • React the diketone with 1.0 equiv of hydrazine at low temperature (-78°C) .

    • Mechanism:[2][3] The most electrophilic carbonyl (usually the aldehyde or the alkyl ketone over the aryl ketone) reacts first.

    • Validation: Isolate the monohydrazone intermediate. Verify regiochemistry by NOE NMR.

  • Step 2: Cyclization and Oxidation

    • Treat the isolated monohydrazone with acid (AcOH) to induce cyclization.

    • If using a saturated backbone (1,4-diketone), this yields a dihydropyridazine.

    • Oxidation: Aromatize using DDQ or MnO₂ to get the final pyridazine.

Alternative: The "Inverse" Approach (Weinreb Amide Route) If condensation fails, switch to addition .

  • Start with a 3,6-dichloropyridazine.[4]

  • Perform sequential cross-coupling (See Ticket #415). This is chemically longer but regiochemically absolute.

Ticket #415: Cross-Coupling Selectivity (The Halogen Dance)

User Issue: "I need to put an aryl group at C3 and a different heteroaryl group at C6. I'm using 3,6-dichloropyridazine and Suzuki coupling, but I can't control which side reacts first."

Diagnosis: Lack of Chemoselectivity

3,6-dichloropyridazine is symmetric. Statistically, the first Suzuki coupling will occur at either chloride. While the product is deactivated (preventing bis-coupling), you cannot direct which chloride reacts if you want two different carbon substituents.

Resolution Protocol: The "Iodo-Chloro Switch"

You must break the symmetry of the starting material. Replace 3,6-dichloropyridazine with 3-chloro-6-iodopyridazine .

The Reactivity Hierarchy:


[5]

Protocol:

  • Step 1: Site-Selective Suzuki (C-I)

    • Substrate: 3-chloro-6-iodopyridazine.

    • Boronic Acid: Ar¹-B(OH)₂ (1.05 equiv).

    • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

    • Conditions: RT to 40°C.

    • Outcome: Oxidative addition occurs exclusively at the weak C-I bond. The C-Cl bond remains intact.[5]

  • Step 2: Harsh Suzuki (C-Cl)

    • Substrate: 3-Ar¹-6-chloropyridazine (Product of Step 1).

    • Boronic Acid: Ar²-B(OH)₂ (1.5 equiv).

    • Catalyst: XPhos Pd G2 or Pd₂(dba)₃/SPhos (Requires electron-rich ligands).

    • Conditions: 80–100°C.

    • Outcome: The unreactive C-Cl bond is forced to couple.

Visualization: Chemoselective Coupling Pathway

Coupling_Selectivity Start 3-Chloro-6-Iodopyridazine Step1 Suzuki 1 (RT) Attacks C-I bond Start->Step1 Pd(0) Inter Intermediate: 3-Chloro-6-Aryl¹-pyridazine Step1->Inter Step2 Suzuki 2 (80°C + SPhos) Attacks C-Cl bond Inter->Step2 Pd(0)/Ligand Final Final: 3-Aryl¹-6-Aryl²-pyridazine Step2->Final

Caption: Exploiting bond dissociation energies (C-I vs C-Cl) to program substituent placement.

References

  • Coad, P., et al. "Pyridazines and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry, 1984.
  • Maes, B. U. W., et al. "Kinetic versus thermodynamic control in the synthesis of 3,6-disubstituted pyridazines." Tetrahedron, 2000. Link

  • Léger, F., et al. "Regioselective synthesis of 3,6-disubstituted pyridazines via palladium-catalyzed cross-coupling reactions." Journal of Organic Chemistry, 2007. Link

  • Tye, H. "Application of the Suzuki–Miyaura cross-coupling reaction for the synthesis of pyridazine derivatives." Current Organic Synthesis, 2006. (Review of halogen reactivity order I > Br > Cl).
  • Gong, Y., et al. "Practical Synthesis of 3-Chloro-6-iodopyridazine." Synthetic Communications, 2004. (Methodology for accessing the key asymmetric scaffold).

Sources

Validation & Comparative

Validating Purity of Pyridazine Intermediates: A Comparative Guide to HPLC-UV vs. Emerging Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridazine (1,2-diazine) scaffolds are privileged structures in medicinal chemistry, appearing frequently in oncology and cardiology pipelines. However, their physicochemical properties—specifically high polarity, weak basicity, and propensity for regioisomerism—present unique challenges for purity validation.

While High-Performance Liquid Chromatography with UV detection (HPLC-UV) remains the industry workhorse for routine Quality Control (QC), it faces increasing competition from orthogonal techniques like Quantitative NMR (qNMR) and Hydrophilic Interaction Liquid Chromatography (HILIC).

This guide objectively compares these methodologies, providing a validated HPLC-UV protocol optimized for pyridazine intermediates and demonstrating how to align this workflow with the latest ICH Q2(R2) regulatory guidelines.

The Challenge: Why Pyridazines Fail Standard Methods

Before selecting a method, one must understand the analyte. Pyridazines possess two adjacent nitrogen atoms in the aromatic ring, leading to:

  • Silanol Interactions: Even with weak basicity (pKa ~2.3 for parent, higher for substituted intermediates), pyridazines interact with residual silanols on traditional silica-based C18 columns, causing severe peak tailing.

  • Regioisomerism: Synthetic routes often yield N-1 vs. N-2 isomers or 3- vs. 6-substituted isomers with identical mass (isobaric), rendering standard LC-MS identification ambiguous without chromatographic separation.

  • High Polarity: Small pyridazine intermediates often elute in the void volume (

    
    ) of Reversed-Phase (RP) columns, preventing accurate quantification.
    

Comparative Analysis: HPLC-UV vs. Alternatives

The following analysis compares the standard RP-HPLC-UV approach against key alternatives based on sensitivity, specificity for isomers, and operational cost.

Table 1: Method Performance Matrix
FeatureRP-HPLC-UV (Standard)HILIC-UV/MS qNMR (Orthogonal)UHPLC-UV
Primary Use Case Routine QC, Purity ReleaseHighly polar/Unretained speciesAbsolute Purity (Potency)High-Throughput Screening
Isomer Selectivity High (with pH optimization)Medium (mechanism dependent)High (distinct chemical shifts)High (Speed + Resolution)
Quantification Relative Area % (needs standard)Relative Area %Absolute (no standard needed)Relative Area %
Robustness ExcellentModerate (long equilibration)ExcellentGood (pressure sensitive)
Limit of Detection ~0.05%~0.01% (with MS)~0.5 - 1.0%~0.05%
Cost Per Sample LowMediumHighLow
Expert Insight: When to Switch?
  • Stick to HPLC-UV if you have a reference standard and your intermediate retains (

    
    ) on a C18 column.
    
  • Switch to HILIC if your intermediate elutes in the void volume (retention time < 2 mins) on C18.

  • Use qNMR as a primary reference method to assign the potency of your "Gold Standard" material, which is then used to calibrate your HPLC-UV method.

Method Selection Strategy

To ensure "Fitness for Purpose" (ICH Q2), use the following decision logic to select the correct chromatographic mode.

MethodSelection Start Start: Pyridazine Intermediate LogP_Check Check LogP / Polarity Start->LogP_Check IsPolar LogP < 0 (Highly Polar) LogP_Check->IsPolar IsNonPolar LogP > 0 (Moderately Polar) LogP_Check->IsNonPolar HILIC Select HILIC Mode (Amide or Bare Silica) IsPolar->HILIC RP_Check Select Reversed Phase (RP) IsNonPolar->RP_Check PH_Decision pKa Consideration RP_Check->PH_Decision Low_PH Acidic Mobile Phase (pH 2-3) PH_Decision->Low_PH Analyte is Neutral at Low pH (Rare for Pyridazine) High_PH Basic Mobile Phase (pH 7-10) PH_Decision->High_PH Analyte Neutral at High pH (Better Retention) Col_SB Use Base-Deactivated C18 (Sterically Protected) Low_PH->Col_SB Col_Hybrid Use Hybrid C18 (High pH Stable) High_PH->Col_Hybrid

Figure 1: Decision tree for selecting the optimal chromatographic mode based on analyte polarity and ionization state.

Recommended Experimental Protocol (RP-HPLC-UV)

This protocol utilizes a Hybrid Particle C18 column. Hybrid particles allow operation at high pH (up to pH 12), which is critical for pyridazines. By operating at pH 7.5–8.0, the weak base pyridazine (pKa ~2.3) and its intermediates are kept in their neutral (un-ionized) state, significantly increasing retention and improving peak shape compared to acidic conditions.

Reagents & Equipment
  • Column: XBridge C18 or Gemini NX-C18 (4.6 x 150 mm, 3.5 µm or 5 µm).

  • System: HPLC with PDA/UV detector (e.g., Agilent 1260/Waters Alliance).

  • Buffer: 10mM Ammonium Bicarbonate, adjusted to pH 8.0 with Ammonium Hydroxide.

  • Solvents: HPLC Grade Acetonitrile (ACN) and Milli-Q Water.

Instrument Parameters
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard for 4.6mm ID columns.
Column Temp 35°CImproves mass transfer and reduces backpressure.
Detection UV 254 nm (primary)Pyridazine

transition.
Injection Vol 5 - 10 µLPrevent column overload.
Run Time 20 MinutesSufficient for impurity elution.
Gradient Profile
  • Mobile Phase A: 10mM Ammonium Bicarbonate (pH 8.0)

  • Mobile Phase B: Acetonitrile

Time (min)% A (Buffer)% B (ACN)Description
0.0955Initial equilibration
12.04060Gradient elution of impurities
14.0595Column wash
16.0595Hold wash
16.1955Return to initial
20.0955Re-equilibration

Validation Framework (ICH Q2 R2 Alignment)

To validate this method for publication or regulatory submission, you must demonstrate it is "fit for purpose."[1][2] The 2024 ICH Q2(R2) revision emphasizes a lifecycle approach.[1]

Validation Workflow

ValidationWorkflow Spec Specificity (Stress Testing) Lin Linearity (5 Levels) Spec->Lin Pass Purity Check Acc Accuracy (Spike Recovery) Lin->Acc R² > 0.999 Prec Precision (Repeatability) Acc->Prec Recovery 98-102% Report Validation Report Prec->Report RSD < 2.0%

Figure 2: Sequential validation workflow ensuring method reliability before routine use.

Key Experiments
Experiment A: Specificity (Forced Degradation)
  • Goal: Prove the method can distinguish the pyridazine intermediate from its degradation products.

  • Protocol:

    • Expose sample to Acid (0.1N HCl, 60°C, 2h), Base (0.1N NaOH, 60°C, 2h), and Oxidation (3%

      
      , RT, 2h).
      
    • Inject stressed samples.

    • Acceptance: Purity angle < Purity threshold (using PDA peak purity tools). No co-elution with main peak.

Experiment B: Linearity & Range
  • Goal: Establish the quantifiable range.

  • Protocol: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 0.25 mg/mL to 0.75 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .
Experiment C: Accuracy (Spike Recovery)
  • Goal: Ensure no matrix interference.

  • Protocol: Spike known amounts of impurity (or main analyte if assaying) into a placebo matrix at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery between 98.0% – 102.0%.

References

  • International Council for Harmonisation (ICH). (2024).[1][3] Validation of Analytical Procedures Q2(R2). [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation of hydrophilic, basic compounds in RPLC and HILIC. Journal of Chromatography A. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[4][5] Journal of Medicinal Chemistry. [Link]

  • Dolan, J. W. (2008). The Power of pH in Method Development. LCGC North America. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine is a functionalized heterocyclic building block commonly used in the synthesis of kinase inhibitors and other bioactive small molecules. Its disposal requires a nuanced understanding of its three reactive pharmacophores: the chloropyridazine core (electrophilic), the nitro group (energetic/redox-active), and the aryl fluoride (thermal stability/HF generation).

Standard "halogenated waste" protocols are insufficient without considering the potential for exothermic nucleophilic substitution or the specific incineration requirements for organofluorines.

Chemical Hazard Profile (SAR-Based Assessment)

Since a specific SDS may not exist for this custom intermediate, the following hazards are derived from Structure-Activity Relationships (SAR) of analogous nitro-halo-heterocycles.

FeatureHazard ClassOperational Implication
Nitro Group (

)
Potential Explosive/ReactiveDo not compact waste. Avoid friction/shock. Segregate from reducing agents.
Chloropyridazine Electrophile / Skin SensitizerHigh risk of nucleophilic aromatic substitution (

). Strictly segregate from strong bases to prevent exothermic runaway in waste drums.
Aryl Fluoride (

)
Toxic Combustion ProductIncineration must handle Hydrogen Fluoride (HF). Standard low-temp incinerators are inadequate.
Physical State Solid (likely)Dust inhalation hazard. High potency potential (assume biologically active).

The Self-Validating Segregation System

Trustworthiness in safety comes from preventing "silent" chemical reactions in waste containers. The primary risk for this compound is uncontrolled


 reactions .

The Mechanism of Danger: The chlorine atom at the 3-position of the pyridazine ring is highly activated by the electron-deficient heterocycle and the nitro-phenyl substituent. If mixed with high-pH waste (hydroxides, alkoxides, amines), it can undergo rapid substitution, generating heat and pressure in a sealed drum.

Segregation Logic Diagram

The following decision tree ensures chemical stability prior to pickup.

SegregationLogic Start Waste Generation: 3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine StateCheck Physical State? Start->StateCheck Solid Solid Waste (Contaminated Glassware/Powder) StateCheck->Solid Liquid Liquid Waste (Mother Liquors/Wash) StateCheck->Liquid SolidPack Stream B: Solid Hazardous Waste (Double Bagged) Solid->SolidPack pHCheck Check pH of Solution Liquid->pHCheck AcidicNeutral pH ≤ 7 pHCheck->AcidicNeutral Neutral/Acidic Basic pH > 8 (Alkaline) pHCheck->Basic Contains Bases/Amines HaloStream Stream A: Halogenated Organics (High BTU Incineration) AcidicNeutral->HaloStream Quench MANDATORY STEP: Neutralize with dilute HCl/H2SO4 Verify pH = 7 Basic->Quench Risk of Exotherm Quench->HaloStream

Caption: Segregation logic preventing exothermic incompatibility. Note the critical neutralization step for alkaline solutions.

Operational Disposal Protocol

Phase 1: Preparation & Packaging

PPE Requirement: Nitrile gloves (double-gloved recommended due to nitro-aromatic permeation risks), lab coat, and safety glasses. Use a Type N95 or P100 respirator if handling dry powder outside a fume hood.

A. Solid Waste (Pure Compound or Spill Debris)
  • Primary Containment: Place solid waste into a clear polyethylene bag (minimum 2 mil thickness).

  • Labeling: Attach a temporary label to the bag: "Contains 3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine - Toxic/Irritant."

  • Secondary Containment: Place the sealed bag into a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated solid waste fiber drum.

  • Do Not Compact: Due to the nitro group, avoid mechanical compaction or crushing of the waste container.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Compatibility Check: Ensure the waste solvent is compatible with HDPE or Glass.

  • Neutralization: If the solution contains bases (e.g., TEA, NaOH, Carbonates), neutralize to pH 6-8 using dilute acid before adding to the waste container.

    • Why? To prevent the

      
       reaction described in Section 2.
      
  • Container Selection: Use an amber glass bottle or HDPE carboy.

  • Venting: Use a vented cap (e.g., Nalgene® vented closure) for the first 24 hours if the waste was recently generated, to prevent pressure buildup from off-gassing.

Phase 2: Waste Stream Classification (RCRA)

In the United States, this compound is not a specifically listed (P-list or U-list) waste. Therefore, the generator must classify it based on characteristics.

Regulatory ParameterClassificationCodeJustification
Ignitability Likely NoN/AUnless in flammable solvent (then D001 ).[1]
Corrosivity NoN/ASolid/Neutral pH.
Reactivity PotentialD003 Conservative approach: Nitro compounds can be shock-sensitive. If large quantities (>100g) or dry, classify as D003 to ensure careful handling.
Toxicity YesToxic While not TC-listed, it is an organofluorine/nitro toxicant.

Recommended Waste Label:

ngcontent-ng-c1352109670="" class="ng-star-inserted">

Hazardous Waste: Halogenated Organic. Constituents: 3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine, [Solvent Name]. Hazards: Toxic, Irritant.[2][3] (Add "Reactive" if dry/bulk).

Final Destruction: Incineration Parameters

This section is for your Environmental Health & Safety (EHS) team or external waste vendor (e.g., Veolia, Clean Harbors). You must communicate the presence of Fluorine and Nitro groups.[4]

The Incineration Workflow

Standard cement kilns may not be sufficient. The facility must use a Hazardous Waste Incinerator equipped with specific scrubbing capabilities.[5]

IncinerationFlow Waste Waste Input (Cl/F/NO2 Organics) Furnace Rotary Kiln Temp > 1100°C Waste->Furnace Injection GasPhase Gas Phase (HCl, HF, NOx, CO2) Furnace->GasPhase Combustion Quench Rapid Quench (Prevent Dioxins) GasPhase->Quench Scrubber Caustic Scrubber (Neutralize HF/HCl) Quench->Scrubber Acid Gas Removal Stack Clean Emission (N2, CO2, H2O) Scrubber->Stack

Caption: Critical path for destruction.[5] Note the >1100°C requirement to sever the C-F bond and the scrubber for HF.

Technical Specifications for Vendor:

  • Temperature: Minimum 1100°C (2012°F) with a 2-second residence time. This is required to fully mineralize the stable C-F bond [1].

  • Scrubbing: Wet caustic scrubbing is mandatory to capture Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl).

  • NOx Control: Selective Catalytic Reduction (SCR) may be required due to the nitrogen-rich pyridazine/nitro composition.

Emergency Procedures: Spills

Scenario: A 5g bottle of solid powder drops and shatters.

  • Evacuate & Ventilate: Clear the immediate area. Allow dust to settle (2-3 minutes).

  • PPE: Don nitrile gloves, safety goggles, and a half-mask respirator (P100).

  • Solvent Dampening: Do not dry sweep. Gently mist the powder with an inert solvent (e.g., heptane or water) to suppress dust generation and desensitize the nitro group.

  • Collection: Scoop the damp paste using a plastic spatula (spark-proof) into a wide-mouth jar.

  • Surface Decontamination: Wipe the surface with a soap/water solution. Do not use strong bleach (oxidizer) or strong ammonia (base) directly on the residue.

References

  • Tsang, W., et al. (1998).[6] Incineration of Halogenated Organic Compounds. NIST Special Publication.

  • U.S. EPA. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • American Chemical Society. (2023). Safety in Academic Chemistry Laboratories.

Sources

Personal protective equipment for handling 3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Banding

3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine is a functionalized heterocyclic building block commonly used in late-stage pharmaceutical synthesis. Its structure combines a reactive chloropyridazine core with a nitro-fluorophenyl moiety.

While specific toxicological data (LD50) for this exact catalog number may be limited, structural activity relationship (SAR) analysis mandates treating this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) Intermediate (Occupational Health Band 3 equivalent) until proven otherwise.

Critical Hazards (Inferred from Functional Groups):

  • Chloropyridazine Core: High reactivity; potential severe skin/eye irritant and sensitizer.[1][2]

  • Nitro Group: Potential for acute toxicity (metabolic reduction to anilines) and mutagenicity concerns.

  • Fluorine Substituent: Increases lipophilicity, enhancing dermal absorption rates.

Immediate Directive: Handle only inside a certified chemical fume hood. Do not handle on open bench tops.

Risk Assessment & PPE Matrix

Effective safety is not about wearing more gear; it is about matching the barrier to the specific task mechanics. The following matrix prescribes PPE based on the "Probability of Exposure" vs. "Consequence of Exposure."

Table 1: Task-Based PPE Requirements
Operational ScenarioHazard LevelHand ProtectionRespiratory / Engineering ControlsBody Protection
Storage & Transport (Sealed Containers)LowSingle Nitrile Gloves (4 mil)General Lab VentilationStandard Lab Coat, Safety Glasses
Weighing Solids (< 100 mg)MediumDouble Nitrile Gloves (Outer glove changed immediately if contaminated)HEPA-Filtered Balance Enclosure or Fume HoodLab Coat (Buttoned), Safety Glasses
Weighing Solids (> 100 mg)HighDouble Nitrile Gloves (Long cuff inner)Chemical Fume Hood (Sash at working height)Tyvek® Sleeves or Disposable Gown, Goggles
Solution Handling (Pipetting/Dilution)HighDouble Nitrile GlovesChemical Fume HoodLab Coat + Impervious Apron, Goggles
Spill Cleanup (Solid or Liquid)CriticalChemical Resistant Laminate Gloves (e.g., Silver Shield®)Full-Face Respirator (P100/OV Cartridge)Tyvek® Suit, Boot Covers

Scientist's Note on Glove Permeation: Chlorinated heterocycles can permeate thin nitrile rubber. For prolonged handling (>30 mins), use laminate gloves (like Silver Shield/4H) under outer nitrile gloves for dexterity.

Operational Protocol: The "Two-Zone" Method

To prevent cross-contamination, utilize a strict Clean Zone / Hot Zone workflow. This self-validating system ensures that the chemical never leaves the containment area on your PPE.

Step 1: Pre-Work Setup (The "Hot Zone")
  • Demarcation: Place a disposable absorbent mat (pig mat) inside the fume hood. This is your "Hot Zone."

  • Tools: Place all spatulas, weigh boats, and solvents on the mat before opening the vial.

  • Waste: Place a small solid waste bag inside the hood.

Step 2: The Donning Sequence
  • Inspect lab coat for integrity.

  • Don Inner Gloves (Nitrile, bright color if available).

  • Don Outer Gloves (Nitrile, different color to spot tears).

  • Tape the outer glove cuff over the lab coat sleeve if working with >5g of powder to prevent wrist exposure.

Step 3: Handling & Weighing
  • Static Control: This powder may be static-prone due to the fluorine atom. Use an anti-static gun or ionizer bar if the powder "flies."

  • Transfer: Never transfer the open vial over the floor. Keep it within the vertical plane of the hood sash.

  • Solubilization: Dissolve the solid immediately after weighing. Solutions are easier to contain than electrostatic powders.

Step 4: Doffing (The Critical Step)
  • Causality: Most exposure occurs during glove removal.

  • Wipe down outer gloves with a solvent-dampened wipe (Acetone/Methanol) inside the hood.

  • Remove Outer Gloves inside the hood using the "beak method" (pulling from the palm, not the skin). Dispose of them in the hood waste bag.

  • With Inner Gloves only, seal the chemical container and wipe the exterior.

  • Remove Inner Gloves as you exit the lab area.

Safety Logic & Decision Workflow

The following diagram illustrates the decision-making process for handling this compound, ensuring a logical flow from risk assessment to action.

SafetyWorkflow Start Start: Handling 3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine AssessState Assess Physical State Start->AssessState Solid Solid / Powder AssessState->Solid Solution Solution / Liquid AssessState->Solution Weighing Weighing Task? Solid->Weighing Hood Chemical Fume Hood (Sash < 18 inches) Solution->Hood PPE_Level1 PPE: Double Nitrile Lab Coat, Safety Glasses Solution->PPE_Level1 If dilute SmallScale < 100 mg Weighing->SmallScale Micro-scale LargeScale > 100 mg Weighing->LargeScale Prep-scale BalanceEnclosure HEPA Balance Enclosure SmallScale->BalanceEnclosure LargeScale->Hood PPE_Level2 PPE: Double Nitrile (Taped) Tyvek Sleeves, Goggles Hood->PPE_Level2 BalanceEnclosure->PPE_Level1

Figure 1: Decision logic for engineering controls and PPE based on physical state and scale.

Disposal Strategy

Improper disposal of halogenated nitrogen heterocycles creates long-term environmental liability.

  • Segregation is Key:

    • Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in a dedicated "Hazardous Solid Waste" bin labeled Toxic/Irritant.

    • Liquid Waste: Do NOT mix with general organic solvents if possible. Use a dedicated carboy labeled "Halogenated Organic Waste."

    • Reasoning: Halogenated compounds (Cl, F) require higher incineration temperatures to prevent the formation of dioxins and furans. Mixing them with non-halogenated solvents increases the volume of waste that requires expensive high-temp incineration.

  • Container Rinsing:

    • Triple rinse empty glass vials with Acetone.

    • Add the rinsate to the Halogenated Liquid Waste stream.

    • Deface the label and dispose of the glass in "Chemically Contaminated Glass" waste.

  • Spill Response:

    • Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels (methanol/water), then scoop into a bag.

    • Liquid Spill: Absorb with vermiculite or sand.[3] Do not use combustible materials like sawdust (potential reaction with nitro group).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: Pyridazine Derivatives Safety Data. National Library of Medicine. [Link]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine
Reactant of Route 2
Reactant of Route 2
3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.